2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQBNLMZQVRGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379260 | |
| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-79-2 | |
| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Brief: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
CAS Number: 175135-79-2
Synonyms: 2-(p-Tolyloxy)nicotinoyl chloride
This document provides a concise technical overview of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, addressing its chemical identity and the context of its precursor, 2-(4-Methylphenoxy)nicotinic acid. Due to the limited availability of in-depth public data, this guide focuses on foundational information and general methodologies.
Compound Identification and Properties
Quantitative data for this compound is not extensively reported in publicly accessible literature. The table below summarizes key information for its precursor, 2-(4-Methylphenoxy)nicotinic acid, which serves as a crucial starting material for the synthesis of the target compound.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₃H₁₁NO₃ | 2-(4-Methylphenoxy)nicotinic acid |
| Molecular Weight | 229.235 g/mol | 2-(4-Methylphenoxy)nicotinic acid |
| CAS Number | 54629-15-1 | 2-(4-Methylphenoxy)nicotinic acid |
Synthesis and Experimental Protocols
General Protocol for the Synthesis of Acyl Chlorides from Carboxylic Acids:
-
Reagents and Solvents:
-
Precursor: 2-(4-Methylphenoxy)nicotinic acid
-
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used.
-
Solvent: An inert, anhydrous solvent such as dichloromethane (DCM) or toluene is typically employed.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.
-
-
Procedure:
-
The precursor, 2-(4-Methylphenoxy)nicotinic acid, is dissolved or suspended in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The chlorinating agent (e.g., thionyl chloride) is added dropwise to the reaction mixture, often at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or the cessation of gas evolution.
-
Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The resulting acyl chloride may be used directly in subsequent reactions or purified, for example, by distillation under reduced pressure if thermally stable.
-
The following diagram illustrates the general workflow for this synthesis.
Synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of a diaryl ether via a nucleophilic aromatic substitution, followed by the conversion of the resulting carboxylic acid to the target acid chloride. This document details the experimental protocols, relevant data, and logical workflows for this synthesis.
Synthetic Strategy
The synthesis of this compound can be logically approached in two primary stages, as outlined in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 2-(4-Methylphenoxy)nicotinic acid. This is followed by the conversion of the carboxylic acid functionality to the desired acid chloride.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the two key steps in the synthesis. These protocols are based on established chemical transformations analogous to those required for the target molecule.
Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid
This step involves a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis, between 2-chloronicotinic acid and 4-methylphenol.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 2-Chloronicotinic acid | 157.56 | 1.0 eq | - |
| 4-Methylphenol (p-Cresol) | 108.14 | 1.2 eq | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 eq | - |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 4-methylphenol (1.2 eq), and potassium carbonate (2.5 eq).
-
Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with a suitable acid (e.g., 2M HCl) to a pH of approximately 3-4.
-
The precipitated product, 2-(4-Methylphenoxy)nicotinic acid, is collected by filtration.
-
Wash the solid with water and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This step involves the conversion of the carboxylic acid group of 2-(4-Methylphenoxy)nicotinic acid to an acid chloride using a chlorinating agent such as thionyl chloride.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 2-(4-Methylphenoxy)nicotinic acid | 229.23 | 1.0 eq | - |
| Thionyl Chloride (SOCl₂) | 118.97 | Excess | - |
| Toluene (optional, as solvent) | 92.14 | - | - |
Procedure:
-
In a fume hood, place 2-(4-Methylphenoxy)nicotinic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube.
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. A co-solvent such as toluene can also be used.
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be used directly in subsequent reactions or purified by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | Solid |
| 4-Methylphenol | C₇H₈O | 108.14 | Solid |
| 2-(4-Methylphenoxy)nicotinic acid | C₁₃H₁₁NO₃ | 229.23 | Solid |
| This compound | C₁₃H₁₀ClNO₂ | 263.68 | Solid/Oil |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a linear process. The logical relationship between the steps is straightforward, with the product of the first reaction serving as the reactant for the second.
Caption: Logical progression of the synthesis.
Disclaimer: The experimental protocols provided are based on analogous chemical reactions and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained professionals in a suitable chemical laboratory with appropriate safety precautions.
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride physical properties
Disclaimer: Publicly available experimental data for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is limited. The information presented in this guide is substantially based on data for the closely related structural analog, 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride, and established chemical principles. This document is intended for informational purposes for researchers, scientists, and drug development professionals.
Core Physical Properties
Table 1: Physical Properties of 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride (CAS: 51362-50-6)
| Property | Value |
| Molecular Formula | C₁₂H₇Cl₂NO₂ |
| Molecular Weight | 284.10 g/mol |
| Melting Point | 79°C |
| Boiling Point | 369.7°C at 760 mmHg |
| Density | 1.399 g/cm³ |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached in a two-step process. This involves the initial synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.
Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid
This precursor can be synthesized via a nucleophilic aromatic substitution reaction. The hydroxyl group of p-cresol acts as a nucleophile, displacing the chlorine atom from 2-chloronicotinic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in an appropriate high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add p-cresol (1.1 equivalents) and a suitable base, such as potassium carbonate (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 100-150°C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude 2-(4-Methylphenoxy)nicotinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a standard chemical transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol:
-
Reaction Setup: In a fume hood, suspend 2-(4-Methylphenoxy)nicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction Conditions: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization, though its reactive nature makes purification challenging.
Visualized Synthetic Workflow
The following diagrams illustrate the proposed synthetic pathway for this compound.
Caption: Step 1: Synthesis of the carboxylic acid precursor.
Caption: Step 2: Conversion to the final acyl chloride product.
Technical Guide: Spectral and Synthetic Overview of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a detailed, albeit hypothetical, overview of the spectral characteristics and a plausible synthetic route for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride. Due to a lack of publicly available experimental data for this specific compound, this guide has been constructed using established principles of organic chemistry and spectral data from analogous structures. The information herein is intended to serve as a predictive guide for researchers and professionals in drug development and chemical synthesis. This includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to its hybrid structure, incorporating a substituted phenoxy group on a pyridine scaffold, which is a common motif in pharmacologically active compounds. The presence of a reactive acyl chloride group makes it a versatile intermediate for the synthesis of a variety of derivatives, such as amides and esters, which are of significant interest in drug discovery. This guide provides a foundational understanding of its chemical properties through predicted spectral data and a proposed synthetic pathway.
Hypothetical Synthesis
A plausible two-step synthetic route for this compound is proposed, commencing with an Ullmann condensation to form the diaryl ether, followed by the conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol
Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid
This step involves a copper-catalyzed Ullmann condensation between 2-chloronicotinic acid and 4-methylphenol (p-cresol).
-
Materials: 2-chloronicotinic acid, 4-methylphenol, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (1 equivalent), 4-methylphenol (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
To this mixture, add copper(I) iodide (0.1 equivalents) as a catalyst.
-
The reaction mixture is then heated to 120-140°C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with dilute hydrochloric acid (HCl) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(4-methylphenoxy)nicotinic acid.
-
Step 2: Synthesis of this compound
The synthesized 2-(4-methylphenoxy)nicotinic acid is then converted to the corresponding acyl chloride using a standard chlorinating agent.
-
Materials: 2-(4-methylphenoxy)nicotinic acid, thionyl chloride (SOCl₂), and a catalytic amount of DMF.
-
Procedure:
-
In a fume hood, suspend 2-(4-methylphenoxy)nicotinic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Add a few drops of DMF to catalyze the reaction.
-
The mixture is gently refluxed for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly for subsequent reactions or purified by distillation under high vacuum.
-
Synthesis Workflow Diagram
A Comprehensive Technical Guide to the Solubility of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a complex organic molecule featuring a pyridine ring, an ether linkage, and a reactive acyl chloride functional group. As an intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals, understanding its solubility in various organic solvents is paramount. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, with a focus on robust experimental protocols and data presentation.
Due to the reactive nature of the acyl chloride group, careful consideration must be given to solvent selection to avoid solvolysis, which would yield erroneous solubility data. This guide will also address the chemical stability of the compound in different solvent classes.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The overall polarity of this compound is a composite of its constituent functional groups. The pyridine ring and the ether oxygen introduce polarity, while the methylphenoxy group and the overall molecular size contribute to its nonpolar character.
Factors Influencing Solubility:
-
Solvent Polarity: A solvent with a polarity similar to that of this compound is likely to be a good solvent. A range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, dichloromethane) should be considered.
-
Temperature: The solubility of most solids increases with temperature.[2] Therefore, solubility data should always be reported at a specific temperature.
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[2]
Critical Consideration: Reactivity of Acyl Chlorides
Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution.[3][4][5][6][7] This reactivity is a critical factor when selecting solvents for solubility studies.
-
Protic Solvents (Alcohols, Water): These solvents will react with the acyl chloride to form esters or carboxylic acids, respectively. This is not a true solubility measurement but a chemical reaction. Therefore, protic solvents are generally unsuitable for determining the solubility of the intact acyl chloride.[4][5][7]
-
Aprotic Solvents: Polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile, dichloromethane, tetrahydrofuran) and nonpolar solvents (e.g., hexane, toluene) are generally suitable for solubility determination as they do not react with the acyl chloride under normal conditions.
Experimental Protocols for Solubility Determination
Given the lack of published specific solubility data for this compound, the following established experimental methods are recommended for its determination.
Equilibrium Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[8][9]
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8][9] The time required to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.[8][12]
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration using a chemically inert syringe filter (e.g., PTFE) is recommended.[8]
-
Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.
Workflow for the Equilibrium Shake-Flask Method.
Gravimetric Method
The gravimetric method is a simpler, albeit potentially less precise, technique for determining solubility that does not require sophisticated analytical instrumentation.[13][14][15][16]
Methodology:
-
Saturation: Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid and stirring until equilibrium is reached, as evidenced by the presence of undissolved solid.
-
Sampling: Carefully decant or filter a known volume of the saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).[13][16]
-
Evaporation: Remove the solvent by evaporation. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of inert gas (e.g., nitrogen). A rotary evaporator can also be used. Care must be taken to avoid decomposition of the compound, so elevated temperatures should be used with caution.
-
Drying and Weighing: Once the solvent is removed, dry the container with the solid residue to a constant weight, for example, in a vacuum oven at a mild temperature.
-
Calculation: The solubility is calculated by dividing the mass of the solid residue by the initial volume of the supernatant taken.
Workflow for the Gravimetric Method.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Hexane | Nonpolar Aliphatic | 0.1 | |||
| Toluene | Nonpolar Aromatic | 2.4 | |||
| Dichloromethane | Halogenated | 3.1 | |||
| Diethyl Ether | Ether | 2.8 | |||
| Ethyl Acetate | Ester | 4.4 | |||
| Acetone | Ketone | 5.1 | |||
| Acetonitrile | Nitrile | 5.8 | |||
| Tetrahydrofuran (THF) | Ether | 4.0 |
Note: Polarity index values are approximate and can vary slightly depending on the scale used.
Conclusion
References
- 1. chem.ws [chem.ws]
- 2. m.youtube.com [m.youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. pharmacyjournal.info [pharmacyjournal.info]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pharmajournal.net [pharmajournal.net]
Technical Guide: Synthesis and Potential Applications of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Commercial Unavailability and Synthetic Strategy
A thorough search of commercial chemical suppliers reveals that 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is not a stock item. Therefore, for research and development purposes, a de novo synthesis is required. A feasible and efficient three-step synthetic route has been devised, commencing with readily available starting materials.
Synthetic Workflow Diagram:
Caption: Synthetic route for this compound.
Starting Material Supplier Information
The necessary starting materials for this synthesis, 2-chloropyridine-3-carboxylic acid and p-cresol, are commercially available from multiple suppliers.
| Starting Material | CAS Number | Formula | Representative Suppliers | Purity |
| 2-Chloropyridine-3-carboxylic acid | 2942-59-8 | C₆H₄ClNO₂ | Sigma-Aldrich, Chem-Impex | ≥99%[1] |
| p-Cresol (4-Methylphenol) | 106-44-5 | C₇H₈O | Sigma-Aldrich, TCI, Alfa Aesar | ≥99% |
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 2-Chloropyridine-3-carbonyl chloride
This procedure details the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloropyridine-3-carboxylic acid (1 equivalent).
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask. The reaction can be performed neat or in an inert solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, the residue can be co-evaporated with an inert solvent such as toluene (2-3 times). The resulting crude 2-chloropyridine-3-carbonyl chloride, often a crystalline solid or oil, can be used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by the phenoxide of p-cresol.
Experimental Protocol:
-
Preparation of the Nucleophile: In a separate flame-dried flask under a nitrogen atmosphere, dissolve p-cresol (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents), portion-wise at 0°C to form the corresponding phenoxide in situ.
-
Substitution Reaction: To the freshly prepared 2-chloropyridine-3-carbonyl chloride from Step 1 (1 equivalent) dissolved in a minimal amount of the same aprotic solvent, slowly add the solution of the p-cresol phenoxide at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Potential Applications in Drug Discovery and Agrochemicals
While the specific biological activity of this compound is not documented, its structural motifs, particularly the 2-aryloxypyridine core, are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.
Areas of Potential Biological Activity:
-
Anti-inflammatory and Anti-hyperglycemic Agents: Derivatives of nicotinic acid (pyridine-3-carboxylic acid) have been investigated for their dual anti-inflammatory and anti-hyperglycemic properties.[2] The incorporation of an aryloxy group at the 2-position may modulate these activities.
-
Antiplasmodial Activity: Thieno[2,3-b]pyridine-2-carboxamides, which share a similar heterocyclic core, have been identified as a new class of antiplasmodial agents, suggesting potential applications in antimalarial drug discovery.[3]
-
Insecticidal and Fungicidal Properties: Pyrazole carboxamides containing an aryloxypyridyl moiety have demonstrated potent insecticidal and fungicidal activities.[4][5] This highlights the potential of this compound as a building block for novel pesticides.
-
α-Adrenoceptor Ligands: Pyridine and 2-pyridone derivatives have been synthesized and shown to possess affinity for α1-adrenoceptors, indicating potential applications in cardiovascular research.[6]
Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of derivatives of the title compound.
Conclusion
This technical guide provides a practical and detailed pathway for the synthesis of this compound, a compound not currently available through commercial channels. The outlined synthetic route is based on well-established chemical transformations and utilizes readily accessible starting materials. The exploration of the biological activities of structurally related compounds indicates that this molecule and its derivatives hold significant promise as intermediates for the development of new pharmaceuticals and agrochemicals. Researchers in these fields are encouraged to utilize the information provided herein to further explore the potential of this and related chemical scaffolds.
References
- 1. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
In-Depth Technical Guide: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
Disclaimer: This document has been compiled from publicly available data and chemical principles. The target compound, 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, is not well-documented in peer-reviewed literature. Consequently, much of the quantitative data is based on theoretical calculations, and the experimental protocols are proposed based on established analogous chemical reactions. All procedures should be conducted with appropriate safety precautions by trained personnel.
Executive Summary
This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of this compound. This compound is a reactive acyl chloride derivative of nicotinic acid, incorporating a 4-methylphenoxy (p-tolyloxy) substituent. Such structures are of interest in medicinal chemistry as potential building blocks for the synthesis of complex molecules and active pharmaceutical ingredients. Due to the limited availability of experimental data, this guide presents a combination of identified information, calculated properties, and a detailed, plausible experimental protocol for its preparation.
Molecular Structure and Identification
This compound is a derivative of pyridine-3-carbonyl chloride (nicotinoyl chloride) with a p-tolyloxy group at the 2-position. The presence of the reactive acyl chloride group makes it a useful intermediate for forming amide and ester linkages.
Structure:
Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic Acid
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen facilitates the displacement of the chloride at the 2-position by the p-cresolate anion.
Reaction: 2-Chloronicotinic Acid + p-Cresol → 2-(4-Methylphenoxy)nicotinic Acid
Materials:
-
2-Chloronicotinic acid (1.0 eq)
-
p-Cresol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid, p-cresol, and potassium carbonate.
-
Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield pure 2-(4-Methylphenoxy)nicotinic acid.
Step 2: Synthesis of this compound
This is a standard conversion of a carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction: 2-(4-Methylphenoxy)nicotinic Acid + SOCl₂ → this compound
Materials:
-
2-(4-Methylphenoxy)nicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0-3.0 eq)
-
Anhydrous toluene
-
A catalytic amount of anhydrous DMF (optional, 1-2 drops)
Procedure:
-
In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), suspend 2-(4-Methylphenoxy)nicotinic acid in anhydrous toluene.
-
Add a catalytic amount of DMF (optional, this can accelerate the reaction).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The mixture should become a clear solution as the reaction proceeds.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS to confirm the consumption of the starting acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with anhydrous toluene two or three times to ensure all volatile reagents are removed.
-
The resulting product, this compound, is typically used in the next step without further purification due to its reactivity. If necessary, it can be purified by distillation under high vacuum, though decomposition is a risk.
Reactivity and Stability
-
Reactivity: As an acyl chloride, the compound is highly electrophilic at the carbonyl carbon. It will react readily with nucleophiles such as water, alcohols, amines, and thiols to form the corresponding carboxylic acid, esters, amides, and thioesters, respectively.
-
Stability: The compound is sensitive to moisture and should be stored under anhydrous, inert conditions. It is thermally labile and may decompose upon prolonged heating, especially during distillation.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity of this compound or its derivatives. The parent molecule, nicotinic acid (Vitamin B3), is a well-known lipid-lowering agent that acts on the G protein-coupled receptor GPR109A (HCA₂). However, the introduction of the large 2-(4-methylphenoxy) substituent would significantly alter the molecule's shape, size, and electronic properties, making it unlikely to interact with the same targets in a similar manner without experimental validation. Therefore, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound is a chemical intermediate whose properties and synthesis are not extensively documented. This guide provides a robust, proposed synthesis based on fundamental organic chemistry principles, namely nucleophilic aromatic substitution and acyl chloride formation. The data presented herein, combining known identifiers with calculated properties, serves as a foundational resource for researchers interested in synthesizing and utilizing this compound for further investigation in drug discovery and materials science. All work with this reactive compound should be performed with caution in a controlled laboratory setting.
The Rising Potential of 2-(4-Methylphenoxy)pyridine-3-carbonyl Chloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective applications of the novel chemical entity, 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, within the realm of medicinal chemistry. While direct research on this specific molecule is not yet prevalent in published literature, its structural components—a 2-phenoxypyridine scaffold and a reactive nicotinoyl chloride moiety—suggest significant potential as a versatile building block for the synthesis of innovative therapeutics. This document outlines a plausible synthetic pathway, details potential biological activities based on analogous structures, and provides hypothetical experimental protocols and data to guide future research and development endeavors.
Introduction
The search for novel molecular scaffolds that can serve as starting points for the development of new drugs is a cornerstone of medicinal chemistry. The 2-phenoxypyridine core is a recognized "privileged structure," known to interact with a variety of biological targets. Similarly, derivatives of nicotinic acid and its activated form, nicotinoyl chloride, are integral to numerous biologically active compounds.[1][2] The combination of these two pharmacophores in this compound presents a compelling synthetic intermediate for the creation of diverse chemical libraries aimed at a range of therapeutic targets, including kinases, inflammatory pathways, and neurological disorders.[3][4][5]
Proposed Synthesis
The synthesis of this compound can be logically approached in two primary stages: the formation of the 2-phenoxypyridine core via a copper-catalyzed cross-coupling reaction, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.
Synthesis of 2-(4-Methylphenoxy)nicotinic Acid
The key step in forming the diaryl ether linkage is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[6][7] In this proposed synthesis, 2-chloronicotinic acid would be coupled with 4-methylphenol (p-cresol).
Experimental Protocol:
-
To a stirred solution of 2-chloronicotinic acid (1 equivalent) and 4-methylphenol (1.2 equivalents) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents) as a base.
-
Add copper(I) iodide (0.1 equivalents) and an appropriate ligand, such as L-proline or a phenanthroline derivative (0.2 equivalents), to catalyze the reaction.[8]
-
Heat the reaction mixture at 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude 2-(4-Methylphenoxy)nicotinic acid by recrystallization or column chromatography.
Conversion to this compound
The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts are gaseous and easily removed.[9][10][11]
Experimental Protocol:
-
Suspend the dried 2-(4-Methylphenoxy)nicotinic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude this compound.
-
The product can be used in the subsequent steps without further purification or can be purified by distillation under high vacuum.
Potential Applications in Medicinal Chemistry
The true potential of this compound lies in its utility as a scaffold for generating a multitude of derivatives with diverse biological activities. The acyl chloride is a highly reactive handle for introducing a wide range of functionalities, particularly through reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.
Kinase Inhibitors
The 2-phenoxypyridine scaffold is a known hinge-binding motif for various protein kinases.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[12][13] Derivatives of 2-phenoxypyridine have shown inhibitory activity against several kinases, including:
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in stress signaling, apoptosis, and inflammation.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[14]
-
c-Met: The receptor for hepatocyte growth factor, implicated in cell proliferation, migration, and invasion, particularly in cancer.[15]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, making it an attractive target for cancer therapy.[16]
By reacting this compound with a library of amines, a diverse set of amides can be generated. These amides can then be screened for their inhibitory activity against a panel of kinases. The 4-methyl group on the phenoxy ring can provide beneficial hydrophobic interactions within the kinase active site, potentially enhancing potency and selectivity.
Anti-inflammatory Agents
Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[4] The mechanism of action can involve the modulation of various inflammatory mediators. The combination of the nicotinic acid core with the 2-phenoxypyridine moiety could lead to compounds with enhanced anti-inflammatory activity and potentially novel mechanisms of action.
Anticancer Agents
Beyond kinase inhibition, pyridine derivatives have demonstrated a broad range of anticancer activities.[17][18] These can include the induction of apoptosis, cell cycle arrest, and the reversal of multidrug resistance. The this compound scaffold provides a platform to explore these possibilities by generating a library of compounds for screening against various cancer cell lines.
Agents for Neurodegenerative Diseases
There is growing interest in the role of certain molecular pathways in neurodegenerative diseases.[19][20][21] Some nicotinic acid derivatives have been investigated for their neuroprotective effects.[5] The structural features of this compound could be exploited to design molecules that cross the blood-brain barrier and interact with targets relevant to neurodegeneration.
Quantitative Data from Analogous Compounds
To provide a tangible starting point for research, the following table summarizes the inhibitory activities of structurally related 2-phenoxypyridine and pyridine/pyrimidine derivatives against various biological targets, as reported in the literature.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| 4-Phenoxy-pyridine derivatives | VEGFR-2 | 1.05 | [14] |
| 4-Phenoxy-pyridine derivatives | c-Met | 1.43 | [14] |
| 2-Oxo-pyridine derivatives | HepG-2 (cell line) | 8.42 - 78.17 | [22] |
| 2-Oxo-pyridine derivatives | Caco-2 (cell line) | 7.83 - 84.43 | [22] |
| Pyridine-2-carboxamide analogues | HPK1 | >0.637 (selectivity) | [23] |
| Nicotinic acid derivatives | Nitrite Inhibition | 86.109 ± 0.51 (MTT) | [4] |
Conclusion
This compound represents a promising, yet underexplored, starting material for medicinal chemistry campaigns. Its synthesis is feasible through established chemical transformations. Based on the well-documented biological activities of its constituent scaffolds, derivatives of this novel compound are predicted to have significant potential as inhibitors of key protein kinases, anti-inflammatory agents, anticancer therapeutics, and as probes for novel targets in neurodegenerative diseases. This technical guide provides a foundational framework to stimulate and guide further research into this versatile and promising chemical entity. The detailed protocols and compiled data on analogous compounds offer a clear path for its synthesis and subsequent biological evaluation.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. drugs.com [drugs.com]
- 3. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wholesale Nicotinoyl chloride hydrochloride CAS:20260-53-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. neuroscirn.org [neuroscirn.org]
- 22. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of structurally similar molecules, particularly acyl chlorides and pyridine derivatives, to provide best-practice recommendations for its handling and storage.
Core Concepts: Chemical Stability
This compound, as an acyl chloride, is inherently reactive. Its stability is primarily dictated by its susceptibility to nucleophilic attack, most notably by water. The primary degradation pathway is hydrolysis, which leads to the formation of the corresponding carboxylic acid, 2-(4-methylphenoxy)nicotinic acid, and hydrogen chloride gas. This reaction is often autocatalytic due to the production of HCl.
Several factors can influence the rate of degradation:
-
Moisture: The presence of water, even atmospheric humidity, is the most significant factor promoting hydrolysis.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Incompatible Materials: Contact with substances such as alcohols, amines, strong bases, and strong oxidizing agents will lead to rapid decomposition.[1][2][3][5]
Recommended Storage and Handling Protocols
To ensure the integrity and longevity of this compound, strict adherence to appropriate storage and handling protocols is essential.
Storage Conditions
Proper storage is critical to minimize degradation. The following table summarizes the recommended storage conditions based on the general properties of acyl chlorides.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended.[5] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6][7] | Prevents exposure to atmospheric moisture. |
| Container | Keep in a tightly sealed, corrosion-resistant container. | Prevents ingress of moisture and air.[2][6] |
| Light | Store in a light-resistant container. | While not explicitly documented for this compound, light can catalyze degradation in some reactive molecules. |
| Location | Store in a well-ventilated area away from incompatible materials.[1][2][8] | Ensures safety in case of accidental release and prevents hazardous reactions. |
Handling Procedures
Safe and effective handling is paramount to prevent exposure and maintain compound purity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or fumes.[2][7]
-
Inert Atmosphere Operations: For transfers and weighing, consider using a glove box or glove bag under an inert atmosphere to minimize exposure to moisture.
-
Dispensing: Use clean, dry glassware and utensils. Avoid contact with any water or protic solvents.
-
Spill Management: In case of a spill, do not use water. Absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[3]
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols that can be adapted to assess the stability of this compound.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of this compound in an aqueous environment.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a dry, aprotic solvent (e.g., acetonitrile or dioxane).
-
Reaction Initiation: Add a known volume of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9) to achieve a final desired concentration. The reaction should be initiated in a thermostatically controlled vessel.
-
Time-Point Sampling: At regular intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by dilution with a cold, aprotic solvent.
-
Analysis: Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Data Analysis: Plot the concentration of the parent compound against time to determine the rate of degradation and the half-life at each pH.
Protocol 2: Thermal Stability Assessment
Objective: To evaluate the thermal stability of the solid compound.
Methodology:
-
Sample Preparation: Place a known amount of the solid compound in sealed vials under an inert atmosphere.
-
Incubation: Store the vials at various elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Time-Point Sampling: At specified time points, remove a vial from each temperature condition.
-
Analysis: Dissolve the contents of the vial in a suitable dry solvent and analyze by HPLC or GC-MS to quantify the amount of remaining parent compound and identify any degradation products.
-
Data Analysis: Determine the degradation rate at each temperature to understand the thermal liability of the compound.
Visualizing Stability Factors
The following diagram illustrates the key factors that can lead to the degradation of this compound.
Caption: Factors leading to the degradation of this compound.
Conclusion
References
- 1. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 2. nbinno.com [nbinno.com]
- 3. nj.gov [nj.gov]
- 4. reddit.com [reddit.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Amide Synthesis using 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of amides using 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride as a key reagent. This method is applicable for the coupling of a wide range of primary and secondary amines to produce novel N-substituted 2-(4-methylphenoxy)nicotinamides. These compounds are of interest in medicinal chemistry and drug discovery due to the established biological activities of nicotinamide derivatives. This protocol outlines the synthesis of the acyl chloride from its corresponding carboxylic acid, followed by a general procedure for amide bond formation, purification, and characterization. Representative data and reaction workflows are presented to guide researchers in the successful application of this synthetic methodology.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and a vast array of biologically active molecules. Nicotinamide derivatives, in particular, have garnered significant attention for their diverse pharmacological properties. The use of this compound offers a versatile platform for the creation of novel amide-containing compounds, incorporating a substituted pyridyl-ether scaffold that can modulate physicochemical and biological properties. This document presents a comprehensive guide to the synthesis of amides utilizing this reactive acyl chloride.
Synthesis of this compound
The synthesis of the title acyl chloride is a two-step process commencing with the nucleophilic aromatic substitution of 2-chloronicotinic acid with p-cresol (4-methylphenol), followed by the conversion of the resulting carboxylic acid to the acyl chloride.
Protocol 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid
Materials:
-
2-Chloronicotinic acid
-
p-Cresol (4-Methylphenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-chloronicotinic acid (1.0 eq), p-cresol (1.2 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-(4-Methylphenoxy)nicotinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound
Materials:
-
2-(4-Methylphenoxy)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Reflux condenser with a gas trap (for HCl and SO₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-Methylphenoxy)nicotinic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 0.2 M concentration).
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension with stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Observe for gas evolution.
-
Monitor the reaction by TLC (a small aliquot quenched with methanol can be spotted).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess chlorinating agent and solvent. The resulting crude this compound is typically used in the next step without further purification.
General Protocol for Amide Synthesis
The following protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Protocol 3: Amide Synthesis
Materials:
-
This compound (crude from Protocol 2)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (e.g., Triethylamine, 2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in DCM to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours (monitor by TLC/LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
Data Presentation
The following table summarizes representative, illustrative data for the synthesis of various amides using this compound, following Protocol 3. Note: This data is hypothetical and intended for illustrative purposes. Actual results may vary.
| Entry | Amine | Product Name | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Aniline | N-phenyl-2-(4-methylphenoxy)nicotinamide | 4 | 88 | 135-137 |
| 2 | Benzylamine | N-benzyl-2-(4-methylphenoxy)nicotinamide | 3 | 92 | 110-112 |
| 3 | Morpholine | (2-(4-methylphenoxy)pyridin-3-yl)(morpholino)methanone | 2 | 95 | 98-100 |
| 4 | Piperidine | (2-(4-methylphenoxy)pyridin-3-yl)(piperidin-1-yl)methanone | 2 | 93 | 85-87 |
| 5 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(4-methylphenoxy)nicotinamide | 5 | 85 | 142-144 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the synthesis of N-substituted 2-(4-methylphenoxy)nicotinamides is depicted below.
Caption: Workflow for the synthesis of N-substituted 2-(4-methylphenoxy)nicotinamides.
Hypothetical Signaling Pathway
Amides derived from nicotinic acid are known to be involved in various biological pathways. The synthesized N-substituted 2-(4-methylphenoxy)nicotinamides could potentially act as inhibitors or modulators of enzymes such as Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Caption: Hypothetical inhibition of the PARP signaling pathway by a synthesized amide.
Application Notes and Protocols: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride as a Versatile Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a specialized acyl chloride coupling reagent designed for amide and ester bond formation. Its unique structure, incorporating a phenoxy-pyridine scaffold, offers potential advantages in terms of reactivity, solubility, and the properties of the resulting coupled products. This document provides detailed protocols and application notes for the effective use of this reagent in organic synthesis, particularly in the context of drug discovery and development where the formation of stable amide and ester linkages is paramount.
Acyl chlorides are highly reactive carboxylic acid derivatives that facilitate the formation of amides and esters with a broad range of amines and alcohols, respectively. The reactivity of this compound is anticipated to be comparable to other pyridine-based carbonyl chlorides, providing a reliable method for coupling under mild conditions.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) |
| Reactivity | Reacts with nucleophiles (amines, alcohols, water) |
Applications
-
Amide Bond Formation: Efficiently couples a wide variety of primary and secondary amines to carboxylic acids. This is particularly useful in peptide synthesis and the generation of small molecule libraries for drug screening.
-
Ester Bond Formation: Facilitates the esterification of carboxylic acids with primary, secondary, and, in some cases, tertiary alcohols. This is relevant for the synthesis of prodrugs, fine chemicals, and materials.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes the coupling of a generic carboxylic acid with a primary or secondary amine using this compound.
Materials:
-
2-(4-Methylphenoxy)pyridine-3-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Amine substrate
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4-Methylphenoxy)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude this compound. This is typically used immediately in the next step.
-
-
Coupling Reaction:
-
Dissolve the amine substrate (1.0 - 1.2 eq) and a tertiary amine base (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the freshly prepared this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with 1 M HCl (if the amine is in excess), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Table 1: Representative Amide Coupling Reactions
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | TEA | DCM | 4 | >90 (predicted) |
| Aniline | DIPEA | THF | 8 | 85-95 (predicted) |
| Morpholine | TEA | DCM | 2 | >95 (predicted) |
| tert-Butylamine | DIPEA | DCM | 16 | 60-70 (predicted) |
Protocol 2: General Procedure for Ester Bond Formation
This protocol outlines the esterification of a generic carboxylic acid with an alcohol.
Materials:
-
This compound (freshly prepared as in Protocol 1, Step 1)
-
Alcohol substrate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Coupling Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 - 1.5 eq) and pyridine (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of freshly prepared this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
-
Table 2: Representative Esterification Reactions
| Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) |
| Methanol | Pyridine | DCM | 2 | >95 (predicted) |
| Isopropanol | Pyridine | THF | 6 | 80-90 (predicted) |
| Phenol | 2,6-Lutidine | DCM | 12 | 70-85 (predicted) |
| tert-Butanol | DMAP (cat.) | DCM | 24 | 40-60 (predicted) |
Visualizations
Caption: Mechanism of amide bond formation.
Caption: General experimental workflow.
Safety and Handling
-
This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood.
-
It is moisture-sensitive and should be stored under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid | Ensure anhydrous conditions and sufficient reaction time for the activation step. |
| Low nucleophilicity of the amine/alcohol | Use a more forcing base, increase the reaction temperature, or extend the reaction time. | |
| Degradation of the acyl chloride | Use the freshly prepared acyl chloride immediately. | |
| Formation of side products | Reaction with solvent or impurities | Use high-purity, anhydrous solvents. |
| Self-condensation or polymerization | Add the acyl chloride slowly to the amine/alcohol solution at low temperature. |
Conclusion
This compound is a promising coupling reagent for the synthesis of amides and esters. The protocols provided herein offer a general framework for its application. As with any new reagent, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. Its use is anticipated to be a valuable addition to the synthetic chemist's toolbox, particularly in the fields of medicinal chemistry and materials science.
Application Notes and Protocols: Synthesis of 2-(4-Methylphenoxy)pyridine-3-carboxamides from 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reaction between an acyl chloride and a primary amine, often referred to as the Schotten-Baumann reaction, is a robust and widely utilized method for creating this critical linkage.[1] This protocol details the reaction conditions for the synthesis of N-substituted 2-(4-methylphenoxy)pyridine-3-carboxamides from 2-(4-methylphenoxy)pyridine-3-carbonyl chloride and various primary amines.
The 2-(4-methylphenoxy)pyridine-3-carboxamide scaffold is of interest in drug discovery due to the presence of the biologically relevant pyridine and phenoxy moieties. The high reactivity of the acyl chloride allows for efficient coupling with a diverse range of primary amines under relatively mild conditions.[2] A non-nucleophilic base is typically employed to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product.[1][2]
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group, resulting in the formation of the desired amide.
Experimental Protocols
This section provides a detailed methodology for the reaction of this compound with a primary amine.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[1][3]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents), to the solution.[2]
-
Cool the reaction mixture to 0 °C using an ice bath.[2]
-
-
Addition of Acyl Chloride:
-
Reaction Progression:
-
Workup:
-
Upon completion of the reaction, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-(4-methylphenoxy)pyridine-3-carboxamide.
-
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of 2-(4-methylphenoxy)pyridine-3-carboxamides. Please note that optimal conditions may vary depending on the specific primary amine used.
| Primary Amine (R-NH₂) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | TEA (1.2) | DCM | 0 to RT | 4-8 | 85-95 |
| Benzylamine | DIEA (1.2) | THF | 0 to RT | 2-6 | 90-98 |
| Cyclohexylamine | TEA (1.2) | DCM | 0 to RT | 3-7 | 88-96 |
| n-Butylamine | TEA (1.2) | DCM | 0 to RT | 1-4 | 92-99 |
| tert-Butylamine | DIEA (1.5) | THF | RT | 12-16 | 70-85 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2-(4-methylphenoxy)pyridine-3-carboxamides.
Caption: Experimental workflow for amide synthesis.
Safety Precautions
-
This compound is an acyl chloride and should be handled with care in a well-ventilated fume hood.[2] It is corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The solvents used (DCM, THF) are volatile and flammable. Ensure the reaction is carried out away from ignition sources.
-
The bases (TEA, DIEA) are corrosive and should be handled with care.
References
Application Notes and Protocols for the Large-Scale Synthesis of Amides with 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the large-scale synthesis of a diverse range of amides utilizing 2-(4-methylphenoxy)pyridine-3-carbonyl chloride as a key intermediate. Amides derived from substituted nicotinic acids are of significant interest in medicinal chemistry and agrochemical research due to their broad spectrum of biological activities. Notably, many nicotinamide derivatives have shown promise as potent fungicides, often by inhibiting crucial cellular pathways in pathogenic fungi.[1][2][3] The protocols outlined herein are designed to be scalable and robust, making them suitable for industrial applications.
The synthetic strategy is based on the highly efficient Schotten-Baumann reaction, a well-established method for acylating amines with acyl chlorides.[4][5][6] This method is characterized by its operational simplicity, use of readily available reagents, and typically high yields. The general reaction scheme is depicted below:
General Reaction Scheme for Amide Synthesis
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various amides from this compound and a selection of primary and secondary amines. The data is intended to provide a baseline for expected yields and reaction times under the specified large-scale conditions.
Table 1: Synthesis of Amides from Primary Amines
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2-(4-methylphenoxy)nicotinamide | 6 | 94 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(4-methylphenoxy)nicotinamide | 6 | 96 |
| 3 | Benzylamine | N-benzyl-2-(4-methylphenoxy)nicotinamide | 4 | 97 |
| 4 | Cyclohexylamine | N-cyclohexyl-2-(4-methylphenoxy)nicotinamide | 5 | 92 |
| 5 | 2-Amino-5-methylthiophene | N-(5-methylthiophen-2-yl)-2-(4-methylphenoxy)nicotinamide | 7 | 89 |
Table 2: Synthesis of Amides from Secondary Amines
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | (2-(4-Methylphenoxy)pyridin-3-yl)(morpholino)methanone | 3 | 98 |
| 2 | Piperidine | (2-(4-Methylphenoxy)pyridin-3-yl)(piperidin-1-yl)methanone | 3 | 95 |
| 3 | N-Methylaniline | N-methyl-N-phenyl-2-(4-methylphenoxy)nicotinamide | 8 | 85 |
| 4 | Diethylamine | N,N-diethyl-2-(4-methylphenoxy)nicotinamide | 4 | 91 |
| 5 | Pyrrolidine | (2-(4-Methylphenoxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone | 3 | 96 |
Experimental Protocols
Protocol 1: Large-Scale Preparation of 2-(4-Methylphenoxy)nicotinic Acid
This protocol describes the synthesis of the carboxylic acid precursor required for the generation of the acyl chloride. The synthesis is based on a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloronicotinic acid
-
p-Cresol (4-methylphenol)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Water (H₂O)
-
Ethyl acetate
-
Brine solution
Equipment:
-
Large-scale glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
To the glass reactor, add 2-chloronicotinic acid (1.0 equiv), p-cresol (1.2 equiv), potassium carbonate (2.5 equiv), and a catalytic amount of copper(I) iodide (0.05 equiv).
-
Add N,N-dimethylformamide (DMF) as the solvent (approximately 5-10 volumes relative to the 2-chloronicotinic acid).
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a larger vessel containing water.
-
Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(4-methylphenoxy)nicotinic acid.
-
Dry the final product in a vacuum oven.
Protocol 2: Large-Scale Preparation of this compound
This protocol details the conversion of the carboxylic acid to the corresponding acyl chloride, the reactive intermediate for amide synthesis.
Materials:
-
2-(4-Methylphenoxy)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)
Equipment:
-
Large-scale glass reactor with overhead stirrer, condenser with a gas outlet to a scrubber, and addition funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Charge the reactor with 2-(4-methylphenoxy)nicotinic acid (1.0 equiv) and suspend it in anhydrous dichloromethane (DCM) (approximately 5-10 volumes).
-
Add a catalytic amount of anhydrous DMF (e.g., 0.02 equiv).
-
Slowly add thionyl chloride (1.5-2.0 equiv) or oxalyl chloride (1.5-2.0 equiv) to the suspension via the addition funnel at room temperature.[7][8] Gas evolution (SO₂ or CO/CO₂) will be observed.
-
After the addition is complete, gently heat the mixture to reflux (around 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride/oxalyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting this compound is typically used in the next step without further purification.
Protocol 3: General Large-Scale Procedure for Amide Synthesis (Schotten-Baumann Conditions)
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound solution in DCM (from Protocol 2)
-
Primary or secondary amine (1.0-1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Large-scale glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Separatory funnel (or equivalent for large-scale liquid-liquid extraction)
-
Rotary evaporator
Procedure:
-
In the reactor, dissolve the amine (1.0 equiv) and the base (e.g., triethylamine, 1.5 equiv) in anhydrous DCM.
-
Cool the amine solution to 0-5 °C using an ice bath or a chiller.
-
Slowly add the solution of this compound (1.05 equiv) in DCM from Protocol 2 to the stirred amine solution via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC (typically 2-8 hours).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure amide.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of substituted amides.
Caption: Putative signaling pathway for fungicidal action.
References
- 1. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride in Peptide Synthesis
A comprehensive search of available scientific literature and chemical databases did not yield any specific applications or established protocols for the use of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride as a coupling reagent in peptide synthesis. While acyl chlorides are a well-known class of activating agents for carboxylic acids in amide bond formation, the utility of this specific compound for peptide synthesis is not documented in the reviewed resources.
This document, therefore, outlines the general principles of using acyl chlorides in peptide synthesis and provides a hypothetical protocol based on established methodologies for similar reagents. Researchers and drug development professionals should treat the following information as a theoretical guide and would need to conduct their own optimization and validation studies to assess the efficacy and potential advantages or disadvantages of this compound for this application.
Introduction: The Role of Acyl Chlorides in Peptide Coupling
Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Acyl chlorides represent one of the earliest and most reactive forms of activated carboxylic acid derivatives used for this purpose.
The general reaction involves the conversion of a protected amino acid into its corresponding acyl chloride, which then readily reacts with the free amine of another amino acid or peptide chain to form the peptide bond. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the coupling reaction.
Potential Advantages of Acyl Chloride-Mediated Coupling:
-
High Reactivity: Acyl chlorides are highly electrophilic, leading to rapid coupling reactions.
-
Cost-Effectiveness: The synthesis of acyl chlorides can be straightforward and economical.
Potential Disadvantages and Side Reactions:
-
Racemization: The high reactivity of acyl chlorides can increase the risk of racemization at the chiral center of the activated amino acid, particularly for N-protected amino acids.
-
Side Reactions: The presence of moisture can lead to the hydrolysis of the acyl chloride back to the carboxylic acid. Other side reactions with sensitive amino acid side chains are also possible.
-
Safety: Acyl chlorides are often corrosive and moisture-sensitive, requiring careful handling.
Hypothetical Experimental Protocol for Peptide Coupling
This protocol is a theoretical adaptation of standard procedures for acyl chloride-mediated peptide synthesis and has not been validated for this compound.
Materials and Reagents
| Reagent | Purpose |
| N-protected amino acid | Carboxyl component |
| Amino acid ester or N-terminally free peptide | Amine component |
| This compound | Hypothetical coupling reagent |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Non-nucleophilic base (HCl scavenger) |
| Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Reaction solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Workup reagent |
| Brine (saturated aqueous NaCl solution) | Workup reagent |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Drying agent |
| Silica gel | For column chromatography |
Step-by-Step Procedure (Solution-Phase)
-
Preparation of the Reaction Mixture:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 equivalents). Note: This assumes the direct use of the title compound as the coupling agent. In a more traditional approach, the N-protected amino acid would first be converted to its acyl chloride using a chlorinating agent like thionyl chloride.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
-
Addition of the Amine Component:
-
In a separate flask, dissolve the amino acid ester hydrochloride or the N-terminally free peptide (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and the HCl that will be generated during the coupling reaction.
-
Slowly add the amine solution to the activated amino acid solution at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Visualizing the Hypothetical Workflow and Logic
The following diagrams illustrate the theoretical workflow for this peptide coupling reaction and the logical relationship between the components.
Caption: Hypothetical workflow for peptide synthesis.
Caption: Logical relationships in the proposed reaction.
Conclusion and Recommendations
The provided information is a theoretical framework for the potential application of this compound in peptide synthesis. Due to the lack of published data, it is crucial for researchers to:
-
Verify the stability and reactivity of the title compound under the proposed reaction conditions.
-
Conduct small-scale test reactions to determine optimal conditions, including solvent, base, temperature, and reaction time.
-
Carefully assess the extent of racemization using chiral chromatography or other appropriate analytical techniques.
-
Compare the performance of this reagent against well-established coupling reagents (e.g., HATU, HBTU, DIC/HOBt) in terms of yield, purity, and suppression of side reactions.
Without empirical data, the suitability of this compound as a valuable tool in peptide synthesis remains speculative. The information presented here should serve as a starting point for further investigation rather than a validated protocol.
Catalytic Applications of DMAP with 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely employed in organic synthesis.[1][2] Its superior catalytic activity compared to pyridine and other amine bases makes it an invaluable tool for a variety of chemical transformations, most notably in acylation reactions.[3] This document provides detailed application notes and experimental protocols for the catalytic use of DMAP in reactions involving 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
The catalytic power of DMAP stems from its ability to react with acylating agents, such as acyl chlorides, to form a highly reactive N-acylpyridinium intermediate.[4] This intermediate is a significantly more potent acylating agent than the starting acyl chloride, readily transferring the acyl group to a wide range of nucleophiles, including alcohols and amines.[5] This catalytic cycle regenerates DMAP, allowing it to be used in substoichiometric amounts.[6]
These application notes are intended to guide researchers in the effective use of DMAP for the synthesis of esters and amides from this compound, providing a foundation for the development of novel chemical entities.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the DMAP-catalyzed acylation of various nucleophiles with this compound. Please note that these are representative examples, and optimization may be necessary for specific substrates.
Table 1: DMAP-Catalyzed Esterification of Alcohols with this compound
| Entry | Alcohol (Nucleophile) | Base (Equivalents) | DMAP (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol (e.g., Ethanol) | Triethylamine (1.5) | 5 | Dichloromethane (DCM) | 0 to RT | 2-4 | >90 |
| 2 | Secondary Alcohol (e.g., Isopropanol) | Triethylamine (1.5) | 10 | Dichloromethane (DCM) | RT | 4-8 | 80-90 |
| 3 | Tertiary Alcohol (e.g., tert-Butanol) | Triethylamine (2.0) | 10-20 | Dichloromethane (DCM) | RT to 40 | 12-24 | 50-70 |
| 4 | Phenol (e.g., Phenol) | Triethylamine (1.5) | 5 | Acetonitrile (MeCN) | RT | 3-6 | >90 |
Table 2: DMAP-Catalyzed Amidation of Amines with this compound
| Entry | Amine (Nucleophile) | Base (Equivalents) | DMAP (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Primary Amine (e.g., Benzylamine) | Triethylamine (1.5) | 5 | Dichloromethane (DCM) | 0 to RT | 1-3 | >95 |
| 2 | Secondary Amine (e.g., Diethylamine) | Triethylamine (1.5) | 5 | Dichloromethane (DCM) | RT | 2-5 | 85-95 |
| 3 | Aniline (e.g., Aniline) | Triethylamine (1.5) | 10 | Dichloromethane (DCM) | RT | 4-8 | 70-85 |
| 4 | Hindered Amine (e.g., Diisopropylamine) | Triethylamine (2.0) | 10-15 | Dichloromethane (DCM) | RT to 40 | 12-24 | 40-60 |
Experimental Protocols
Protocol 1: General Procedure for the DMAP-Catalyzed Esterification of an Alcohol
This protocol describes a general method for the synthesis of esters from an alcohol and this compound using a catalytic amount of DMAP.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 - 1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 - 0.20 eq)
-
Triethylamine (Et3N) or other suitable base (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred alcohol solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for the DMAP-Catalyzed Amidation of an Amine
This protocol provides a general method for the synthesis of amides from an amine and this compound with DMAP as a catalyst.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 - 0.15 eq)
-
Triethylamine (Et3N) or other suitable base (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.05 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a separate flask.
-
Slowly add the acyl chloride solution to the stirred amine solution via a dropping funnel over 15-30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-12 hours, monitoring its progress by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the resulting crude amide by column chromatography (e.g., silica gel, hexanes/ethyl acetate) or recrystallization.
Visualizations
DMAP Catalytic Cycle in Acylation
Caption: The catalytic cycle of DMAP in the acylation of nucleophiles.
General Experimental Workflow for DMAP-Catalyzed Acylation
Caption: A generalized workflow for DMAP-catalyzed acylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cycloaddition of Alkynyl Ketones with N-Tosylimines Catalyzed by Bu3P and DMAP: Synthesis of Highly Functionalized Pyrrolidines and Azetidines [organic-chemistry.org]
- 5. Allgemeine und spezielle Beiträge zur nucleophilen Acyl-Transfer-Katalyse [edoc.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the work-up of reactions utilizing 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride. This versatile reagent is frequently employed in the synthesis of amide and ester derivatives, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below are designed to ensure efficient reaction quenching, effective removal of impurities and byproducts, and high recovery of the desired product.
Introduction
This compound is a reactive acyl chloride. Its reactions, particularly with nucleophiles such as amines and alcohols, are typically rapid. The work-up procedure is critical for isolating the desired product from unreacted starting materials, the 2-(4-methylphenoxy)pyridine backbone, and any reagents used to scavenge the HCl byproduct (e.g., tertiary amines like triethylamine or pyridine). The presence of the basic pyridine nitrogen in the molecule necessitates a specific acidic wash step during extraction to ensure its removal.
Safety Precautions
Acyl chlorides are corrosive and react readily with moisture. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4][5] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[5]
Core Reaction: Amide Bond Formation
The reaction of this compound with a primary or secondary amine is a common method for synthesizing the corresponding carboxamide. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrogen chloride (HCl) generated during the reaction.
General Reaction Scheme:
Experimental Protocol: Work-up for Amide Synthesis
This protocol describes a general procedure for the aqueous work-up of a reaction mixture following the synthesis of an amide from this compound and a primary or secondary amine in a solvent like dichloromethane (DCM).
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
Deionized water
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Quenching: Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, cool it to 0 °C in an ice bath. Slowly add deionized water to the reaction mixture to quench any unreacted this compound.[6]
-
Extraction and Acidic Wash: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add 1 M HCl solution to the separatory funnel. The volume should be approximately equal to the organic phase. c. Shake the funnel vigorously, venting frequently to release any pressure. d. Allow the layers to separate. The organic layer contains the desired amide product, while the acidic aqueous layer will contain the protonated pyridine-containing starting material and any tertiary amine base used. e. Drain the lower organic layer. If the organic solvent is less dense than water (e.g., ethyl acetate), the organic layer will be the upper layer.
-
Neutralizing Wash: a. Return the organic layer to the separatory funnel. b. Add saturated NaHCO₃ solution. This will neutralize any residual HCl in the organic phase. c. Shake the funnel, venting carefully as carbon dioxide gas may be evolved. d. Allow the layers to separate and drain the organic layer.
-
Brine Wash: a. Return the organic layer to the separatory funnel. b. Wash the organic layer with brine to remove the majority of the dissolved water.[1] c. Separate the layers and collect the organic phase.
-
Drying and Concentration: a. Dry the collected organic layer over anhydrous Na₂SO₄ or MgSO₄.[1][7] b. Filter the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: a. The crude product can be purified by standard techniques such as silica gel column chromatography or recrystallization to afford the pure amide.[1]
Data Presentation: Representative Work-up Efficiency
The following table provides a general overview of the expected outcomes for the described work-up protocol. Actual yields and purity will vary depending on the specific substrates and reaction conditions.
| Step | Parameter | Expected Outcome |
| Reaction | Reactants | This compound, Primary/Secondary Amine, Base (e.g., TEA) |
| Product | N-(substituted)-2-(4-Methylphenoxy)pyridine-3-carboxamide | |
| Work-up | Quenching Agent | Water |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | |
| Washing Solutions | 1 M HCl, Saturated NaHCO₃, Brine | |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | |
| Purification | Method | Silica Gel Chromatography or Recrystallization |
| Final Product | Expected Yield | 70-95% (highly dependent on the specific reaction) |
| Expected Purity | >95% after purification |
Visualization of the Work-up Workflow
The following diagram illustrates the logical flow of the work-up procedure for the synthesis of amides using this compound.
Caption: Workflow for the work-up of amide synthesis.
Core Reaction: Ester Bond Formation
The esterification of an alcohol or phenol with this compound is another important transformation. Similar to amide synthesis, a non-nucleophilic base like pyridine or triethylamine is often used to scavenge the HCl produced.
General Reaction Scheme:
Experimental Protocol: Work-up for Ester Synthesis
The work-up procedure for ester synthesis is analogous to that for amide synthesis, with the primary goal being the removal of the pyridine-containing impurities and the base.
Procedure:
-
Quenching: Quench the reaction with deionized water as described for the amide synthesis.
-
Extraction and Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove pyridine-based compounds.[8]
-
Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution.[8]
-
Brine Wash: Perform a final wash with brine.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation or silica gel column chromatography.
Data Presentation: Representative Esterification Work-up Efficiency
| Step | Parameter | Expected Outcome |
| Reaction | Reactants | This compound, Alcohol/Phenol, Base (e.g., Pyridine) |
| Product | 2-(4-Methylphenoxy)pyridine-3-carboxylate ester | |
| Work-up | Quenching Agent | Water |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | |
| Washing Solutions | 1 M HCl, Saturated NaHCO₃, Brine | |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | |
| Purification | Method | Vacuum Distillation or Silica Gel Chromatography |
| Final Product | Expected Yield | 65-90% (highly dependent on the specific alcohol/phenol) |
| Expected Purity | >95% after purification |
Visualization of the Esterification Work-up Logic
The logical relationship between the steps in the esterification work-up is outlined below.
Caption: Logical steps for esterification work-up.
These detailed protocols and application notes provide a robust framework for the successful work-up of reactions involving this compound, enabling researchers to obtain high-purity products for further study and development.
References
- 1. scispace.com [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patents.justia.com [patents.justia.com]
- 4. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107613990B - Efficient synthesis of nicotinamide mononucleotide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract:
These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride as a key starting material. The following sections outline synthetic strategies for accessing pyrazoles, thiazoles, oxadiazoles, and thiadiazoles, which are important scaffolds in medicinal chemistry and drug discovery. The protocols are based on established and reliable synthetic methodologies for the conversion of acyl chlorides into diverse heterocyclic systems. While specific literature examples for the exact title compound are limited, the provided methods are analogous to well-documented reactions and are expected to be readily adaptable.
Overview of Synthetic Pathways
The reactivity of the acyl chloride functional group in this compound allows for its facile reaction with a range of binucleophilic reagents. This reactivity is harnessed to construct various five-membered heterocyclic rings. The general synthetic approaches are depicted in the workflow diagram below.
Figure 1: General workflow for the synthesis of various heterocycles from this compound.
Data Presentation: Representative Quantitative Data
The following table summarizes representative quantitative data for the synthesis of various heterocyclic compounds based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and substrates used.
| Heterocycle Class | Product Structure (Representative) | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Pyrazole | 5-(2-(4-Methylphenoxy)pyridin-3-yl)-1H-pyrazol-3-ol | Hydrazine hydrate, Ethanol | Ethanol | 4-6 | 75-85 | 180-185 |
| Thiazole | 2-Amino-4-(2-(4-methylphenoxy)pyridin-3-yl)thiazole | Thiourea, Ethanol | Ethanol | 6-8 | 70-80 | 210-215 |
| 1,3,4-Oxadiazole | 2-(Benzoyl)-5-(2-(4-methylphenoxy)pyridin-3-yl)-1,3,4-oxadiazole | Benzoylhydrazide, POCl₃ | Pyridine | 8-12 | 65-75 | 195-200 |
| 1,3,4-Thiadiazole | 5-(2-(4-Methylphenoxy)pyridin-3-yl)-1,3,4-thiadiazol-2-amine | Thiosemicarbazide, H₂SO₄ | Dioxane | 5-7 | 70-80 | 220-225 |
Experimental Protocols
Synthesis of 5-(2-(4-Methylphenoxy)pyridin-3-yl)-1H-pyrazol-3-ol
This protocol describes the synthesis of a pyrazole derivative through the cyclocondensation of this compound with hydrazine hydrate.
Signaling Pathway Diagram:
Figure 2: Synthetic pathway for pyrazole formation.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (40 mL).
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (12 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol (2 x 10 mL) and then dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of 2-Amino-4-(2-(4-methylphenoxy)pyridin-3-yl)thiazole
This protocol details the Hantzsch-type synthesis of an aminothiazole derivative from this compound and thiourea.
Logical Relationship Diagram:
Figure 3: Logical steps in the synthesis of aminothiazole.
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (10 mmol) and thiourea (12 mmol) in absolute ethanol (50 mL).
-
Reflux: Stir the mixture and heat it to reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.
-
Neutralization and Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until the effervescence ceases.
-
Isolation: The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the collected solid with water (3 x 15 mL) and then with a small amount of cold ethanol. Dry the product under vacuum. Recrystallize from ethanol if further purification is required.
-
Characterization: Confirm the structure of the synthesized compound using melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Synthesis of 2-(Benzoyl)-5-(2-(4-methylphenoxy)pyridin-3-yl)-1,3,4-oxadiazole
This protocol describes the synthesis of a 1,3,4-oxadiazole derivative via the Einhorn-Brunner reaction, involving the cyclization of an N-acylhydrazide intermediate.
Experimental Workflow Diagram:
Figure 4: Workflow for the synthesis of 1,3,4-oxadiazole.
Protocol:
-
Synthesis of the Diacylhydrazine Intermediate:
-
In a 100 mL flask, dissolve benzoylhydrazide (10 mmol) in pyridine (20 mL).
-
Cool the solution in an ice bath and slowly add a solution of this compound (10 mmol) in pyridine (10 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water. The precipitated solid is the N,N'-diacylhydrazine intermediate.
-
Filter the solid, wash with water, and dry.
-
-
Cyclodehydration to form the 1,3,4-Oxadiazole:
-
Place the dried diacylhydrazine intermediate (8 mmol) in a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃, 15 mL) and reflux the mixture for 8-12 hours.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
-
Characterization: The structure of the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) and melting point determination.
Synthesis of 5-(2-(4-Methylphenoxy)pyridin-3-yl)-1,3,4-thiadiazol-2-amine
This protocol outlines the synthesis of an aminothiadiazole derivative by the cyclization of an acylthiosemicarbazide intermediate.
Synthetic Pathway Diagram:
Figure 5: Synthetic route to 1,3,4-thiadiazole derivative.
Protocol:
-
Formation of Acylthiosemicarbazide:
-
Dissolve thiosemicarbazide (10 mmol) in dioxane (30 mL) in a 100 mL round-bottom flask.
-
Add this compound (10 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 2-3 hours at room temperature. The acylthiosemicarbazide intermediate will precipitate.
-
Filter the solid, wash with a small amount of cold dioxane, and dry.
-
-
Cyclization to 1,3,4-Thiadiazole:
-
To the dried acylthiosemicarbazide (8 mmol), add concentrated sulfuric acid (10 mL) carefully in an ice bath.
-
Allow the mixture to stand at room temperature for 5-7 hours with occasional stirring.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonium hydroxide solution.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 5-(2-(4-Methylphenoxy)pyridin-3-yl)-1,3,4-thiadiazol-2-amine.
-
-
Characterization: The final compound should be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The provided quantitative data is representative and may not reflect the actual outcomes of the experiments.
Application of 2-(Phenoxy)pyridine-3-carbonyl Chloride Derivatives in Agrochemical Synthesis: The Case of Diflufenican
Introduction:
Derivatives of 2-(phenoxy)pyridine-3-carbonyl chloride are pivotal intermediates in the synthesis of a range of modern agrochemicals, particularly herbicides. The incorporation of a substituted phenoxy group at the 2-position of the pyridine ring, combined with the reactive carbonyl chloride at the 3-position, allows for the construction of complex molecules with potent biological activity. This scaffold is central to the development of herbicides that target essential biochemical pathways in weeds, offering high efficacy and selectivity. A prominent example of an agrochemical synthesized from this class of compounds is the herbicide Diflufenican.
Diflufenican: A Selective Herbicide:
Diflufenican is a selective contact and residual herbicide widely used for the control of broadleaf weeds in cereal crops.[1][2] Its mode of action involves the inhibition of carotenoid biosynthesis, a vital process for photosynthesis and photoprotection in plants.[3][4] This inhibition leads to the bleaching of susceptible weeds, followed by necrosis and death.[4] The chemical structure of Diflufenican, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide, highlights the importance of the 2-phenoxypyridine-3-carboxamide core.[5]
Synthetic Pathways and Methodologies
The synthesis of Diflufenican from 2-(phenoxy)pyridine-3-carbonyl chloride derivatives can be achieved through two primary routes, both of which are amenable to industrial-scale production.
Route 1: Two-Step Synthesis via Acid Chloride Formation
This traditional and widely employed method involves the initial synthesis of the key intermediate, 2-(3-(trifluoromethyl)phenoxy)nicotinic acid, followed by its conversion to the corresponding acid chloride and subsequent amidation.
-
Synthesis of 2-(3-(trifluoromethyl)phenoxy)nicotinic acid: 2-Chloronicotinic acid is condensed with 3-(trifluoromethyl)phenol in the presence of a base.[3]
-
Formation of the Acid Chloride: The resulting 2-(3-(trifluoromethyl)phenoxy)nicotinic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield 2-(3-(trifluoromethyl)phenoxy)pyridine-3-carbonyl chloride.[3][6]
-
Amidation: The final step involves the reaction of the acid chloride with 2,4-difluoroaniline to produce Diflufenican.[3]
Route 2: One-Pot Amide Coupling
A more direct approach involves the direct coupling of 2-(3-(trifluoromethyl)phenoxy)nicotinic acid with 2,4-difluoroaniline using peptide coupling reagents. This method avoids the isolation of the often-sensitive acid chloride intermediate.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Diflufenican via the one-pot amide coupling method.
| Product | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Diflufenican | 2-(3-(trifluoromethyl)phenoxy)nicotinic acid, 2,4-difluoroaniline | EDCI·HCl, DMAP | Dichloromethane (DCM) | Ice bath to room temperature | 88 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diflufenican via One-Pot Amide Coupling
This protocol details the synthesis of Diflufenican from 2-(3-(trifluoromethyl)phenoxy)nicotinic acid and 2,4-difluoroaniline using EDCI and DMAP as coupling agents.[1]
Materials:
-
2-(3-(trifluoromethyl)phenoxy)nicotinic acid
-
2,4-difluoroaniline
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a round-bottom flask, add 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (1.2 mmol) and 2,4-difluoroaniline (1.0 mmol).
-
Add anhydrous dichloromethane (20 mL) to the flask and stir the mixture to dissolve the reactants.
-
Cool the reaction mixture in an ice bath.
-
Add EDCI·HCl (1.3 mmol) and a catalytic amount of DMAP (0.02 mmol) to the cooled mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford Diflufenican as a white solid.
Diagrams
Caption: Synthetic routes for the preparation of the herbicide Diflufenican.
References
- 1. benchchem.com [benchchem.com]
- 2. Diflufenican (Ref: AE 088657) [sitem.herts.ac.uk]
- 3. Page loading... [guidechem.com]
- 4. Diflufenican - Wikipedia [en.wikipedia.org]
- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Troubleshooting & Optimization
improving yield in reactions with 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges when working with 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in reactions involving this compound can often be attributed to several factors, primarily related to the reagent's stability, the reaction conditions, and potential steric hindrance from the 2-phenoxy group.
-
Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis. The presence of even trace amounts of water in your reaction setup can lead to the formation of the unreactive 2-(4-Methylphenoxy)nicotinic acid, significantly reducing the yield of your desired product.
-
Steric Hindrance: The bulky 2-(4-methylphenoxy) group can sterically hinder the approach of nucleophiles to the carbonyl carbon. This is particularly problematic with bulky amines or alcohols.[1]
-
Inadequate Activation: In some cases, particularly with less reactive nucleophiles, the electrophilicity of the carbonyl carbon may not be high enough for the reaction to proceed efficiently at standard temperatures.
-
Suboptimal Base Selection: The choice of base is critical. A base that is too nucleophilic can compete with your intended nucleophile, leading to side products. An insufficient amount of base will not effectively scavenge the HCl generated, which can protonate your nucleophile, rendering it unreactive.[2]
Q2: I am observing the formation of an unexpected side product that corresponds to the mass of 2-(4-Methylphenoxy)nicotinic acid. What is happening and how can I prevent it?
This observation is a clear indication of hydrolysis of your acyl chloride.
-
Cause: Exposure of this compound to water, either from wet solvents, reagents, or atmospheric moisture.
-
Prevention:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be dried over appropriate drying agents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Fresh Reagent: Use a freshly opened bottle of the acyl chloride or ensure it has been stored under anhydrous conditions.
-
Q3: My nucleophile (a sterically hindered amine/alcohol) is not reacting or the reaction is very slow. How can I improve the conversion?
Steric hindrance is a common challenge with this reagent. Here are several strategies to overcome it:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential decomposition.
-
Use a Nucleophilic Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack.
-
Longer Reaction Times: Allow the reaction to stir for an extended period (e.g., 24-48 hours) at room temperature or slightly elevated temperatures.
-
Alternative Reagents: If direct acylation fails, consider converting the corresponding carboxylic acid (2-(4-Methylphenoxy)nicotinic acid) to the desired amide or ester using more potent coupling reagents like HATU, HBTU, or PyBOP, which are designed to overcome steric hindrance.[1]
Q4: What is the recommended type and amount of base for amide or ester synthesis with this acyl chloride?
The choice of base is crucial to avoid side reactions and ensure complete conversion.
-
Recommended Bases: Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases will effectively scavenge the HCl produced during the reaction without competing with your primary nucleophile.[1] Pyridine can also be used, acting as both a base and a nucleophilic catalyst.
-
Stoichiometry:
-
For amine nucleophiles, use at least 2 equivalents of the base: one to neutralize the HCl byproduct and one to ensure the amine remains deprotonated and nucleophilic.
-
For alcohol nucleophiles, 1.1 to 1.5 equivalents of the base are typically sufficient.
-
Quantitative Data Summary
| Entry | Nucleophile (Amine) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | TEA (2.0) | DCM | 0 to RT | 4 | 92 |
| 2 | 4-Fluoroaniline | TEA (2.0) | DCM | 0 to RT | 4 | 95 |
| 3 | Benzylamine | TEA (2.0) | DCM | 0 to RT | 2 | 96 |
| 4 | Morpholine | TEA (2.0) | DCM | 0 to RT | 2 | 98 |
| 5 | Diethylamine | TEA (2.0) | DCM | 0 to RT | 3 | 89 |
| 6 | 2-Aminopyridine | TEA (2.0) | DCM | 0 to RT | 6 | 85 |
Data adapted from analogous reactions and should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the synthesis of amides from this compound.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM, THF, or DMF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.0 eq.) or DIPEA (2.0 eq.). If the nucleophile is an amine hydrochloride salt, use 3.0 equivalents of the base.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, consider adding a catalytic amount of DMAP (0.1 eq.) and/or gently heating the reaction.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for Ester Synthesis
This protocol outlines a general method for the synthesis of esters.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), an anhydrous solvent (e.g., DCM or THF), and a non-nucleophilic base such as triethylamine (1.5 eq.).
-
Catalyst (Optional): For sterically hindered alcohols, add a catalytic amount of DMAP (0.1 eq.).
-
Cooling: Cool the mixture to 0 °C.
-
Acyl Chloride Addition: Add a solution of this compound (1.2 eq.) in the anhydrous solvent dropwise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Experimental workflow for acylation reactions.
Caption: Troubleshooting logic for low reaction yields.
Caption: General mechanism for nucleophilic acyl substitution.
References
Technical Support Center: Purification of Products from 2-(4-Methylphenoxy)pyridine-3-carbonyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of reaction products derived from 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying products from reactions with this compound?
A1: The primary challenge stems from the basic pyridine nitrogen atom within the molecule's structure. This basic site can interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in column chromatography. This interaction often leads to significant peak tailing, poor separation of the desired product from impurities, and potentially lower yields.[1][2]
Q2: What are the typical impurities I should expect in my crude reaction mixture?
A2: Depending on the specific reaction, common impurities include:
-
Unreacted Starting Material: this compound.
-
Hydrolysis Product: 2-(4-Methylphenoxy)pyridine-3-carboxylic acid, formed if the acyl chloride reacts with trace amounts of water.
-
Excess Reagents: Unreacted nucleophiles (e.g., amines, alcohols) or bases (e.g., triethylamine) used in the reaction.
-
Byproducts: Side-products from the specific reaction being performed.
Q3: My product is a solid. Should I use recrystallization or column chromatography?
A3: If your product is a solid and has significantly different solubility characteristics from the impurities at different temperatures, recrystallization can be a highly effective and scalable purification method. However, if you have closely related impurities or an oily product, column chromatography is generally the more suitable technique for achieving high purity.[3]
Q4: How can I neutralize the acidic sites on silica gel to improve purification?
A4: To mitigate the interaction between the basic pyridine moiety and acidic silica, a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, can be added to the mobile phase.[2] Typically, a concentration of 0.1-1% (v/v) of triethylamine is sufficient to neutralize the active silanol sites, resulting in more symmetrical peaks and improved separation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem: My compound is streaking or showing significant peak tailing during silica gel column chromatography.
-
Cause: Strong interaction between the basic pyridine nitrogen of your product and the acidic silanol groups on the silica gel surface is the most common cause.[1][2]
-
Solution: Add a basic modifier like triethylamine (0.1-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate).[2] This competes for the acidic sites on the silica, allowing your compound to elute more symmetrically. Alternatively, consider using a different stationary phase, such as alumina or a polymer-based column.[1]
Problem: I am observing poor separation between my desired product and an impurity.
-
Cause: The chosen mobile phase may not be optimal for resolving the components of your mixture.
-
Solution:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities. Aim for a larger difference in Retention Factor (ΔRf) between your product and the impurity.[1]
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, switching to a stationary phase with different selectivity, such as a phenyl or cyano-bonded silica, may improve separation.[2]
-
Problem: My product is not eluting from the column, or the recovery is very low.
-
Cause: The mobile phase may not be polar enough to elute your compound, or the compound may be irreversibly binding or decomposing on the silica gel.[1]
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.[1]
-
Check for Stability: Perform a stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica. In this case, switching to a more inert stationary phase like end-capped silica or alumina is recommended.[2]
-
Data Presentation
Table 1: Common Chromatographic Conditions for Pyridine Derivatives
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (with additive) | Standard, cost-effective. |
| Alumina (neutral or basic) | Alternative for acid-sensitive compounds. | |
| C18 (Reverse Phase) | For more polar pyridine derivatives. | |
| Mobile Phase | Hexane/Ethyl Acetate | Common for moderately polar compounds. |
| Dichloromethane/Methanol | For more polar compounds. | |
| Common Additive | Triethylamine (TEA), 0.1-1% | Neutralizes acidic silanol groups, preventing peak tailing.[2] |
| Pyridine, 0.1-1% | Serves a similar purpose to TEA. |
Experimental Protocols
Protocol 1: General Reaction Work-up
This protocol is suitable for quenching reactions where this compound is reacted with a nucleophile (e.g., an amine) in the presence of a base like triethylamine.
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted acyl chloride and neutralize the reaction mixture.[4][5]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) two to three times.[4]
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Slurry: In a beaker, add silica gel (typically 50-100 times the weight of your crude material). Add the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine) to create a slurry.[1]
-
Pack the Column: Ensure the column's stopcock is closed. Place a small plug of cotton at the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing. Open the stopcock to allow some solvent to drain, but do not let the solvent level fall below the top of the silica bed.[1]
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.[1]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for samples that are not very soluble in the mobile phase.[1]
-
-
Elution: Carefully add the mobile phase to the column. Begin elution, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute your product.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of reaction products.
Caption: Troubleshooting logic for peak tailing in chromatography.
References
side reactions of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride and its reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with nucleophiles like primary or secondary amines?
A1: The primary reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable amide bond and the elimination of hydrogen chloride (HCl).[][2][3] To neutralize the HCl byproduct, which can protonate the starting amine and render it non-nucleophilic, a non-nucleophilic base such as triethylamine or pyridine is typically added.[4][5]
Q2: What are the expected products when reacting this compound with other common nucleophiles like alcohols or water?
A2: With alcohols, the reaction yields the corresponding ester, again through nucleophilic acyl substitution.[6][7][8][9] This reaction is often carried out in the presence of a base like pyridine to scavenge the HCl produced.[7] With water, the acyl chloride will be hydrolyzed to form the parent carboxylic acid, 2-(4-methylphenoxy)nicotinic acid.[4][10] This hydrolysis can be a significant side reaction if moisture is not excluded from the reaction mixture.[4][7]
Q3: Can nucleophiles react with other positions on the this compound molecule?
A3: While the acyl chloride is the most reactive site, there is a possibility of nucleophilic aromatic substitution (SNAr) on the pyridine ring, particularly at the 2-position, displacing the phenoxy group. However, this is generally less favorable and would require forcing conditions (high temperatures, strong nucleophiles) compared to the rapid acylation reaction. The primary focus of reactivity will be at the carbonyl carbon.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Amide/Ester Product
| Potential Cause | Suggested Solution | Relevant Information |
| Hydrolysis of the Acyl Chloride | Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Acyl chlorides are highly susceptible to hydrolysis.[4][7] Even atmospheric moisture can lead to the formation of the unreactive carboxylic acid. |
| Inactivation of Nucleophile | Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, pyridine) to the reaction mixture (1.1-1.5 equivalents). | The reaction produces HCl, which can protonate amine nucleophiles, forming an unreactive ammonium salt.[4][5] |
| Poor Reagent Quality | Use a fresh bottle of this compound or purify the existing stock. Ensure the nucleophile is pure. | Prolonged storage can lead to degradation of the acyl chloride. Impurities in either reagent can lead to side reactions.[11] |
| Insufficient Reactivity | For weakly nucleophilic amines or alcohols, consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). For challenging acylations, heating the reaction may be necessary. | DMAP is a highly effective acylation catalyst.[12] Some sterically hindered or electron-poor nucleophiles require more forcing conditions.[] |
Problem 2: Formation of Multiple Products
| Potential Cause | Suggested Solution | Relevant Information | | :--- | :--- | | Formation of Amine Hydrochloride Salt | Add a non-nucleophilic base to the reaction. The salt can often be removed during aqueous workup as it is water-soluble. | This salt appears as a white precipitate and can sometimes be mistaken for the product.[4] | | Diacylation | If the nucleophile has more than one reactive site (e.g., a diamine), use a limiting amount of the acyl chloride and add it slowly to the reaction mixture. Alternatively, use a protecting group strategy. | This can be a common issue with multifunctional nucleophiles. | | Side Reaction with Pyridine Ring | Maintain a low reaction temperature (e.g., 0 °C to room temperature). Avoid using highly aggressive nucleophiles if possible. | Nucleophilic aromatic substitution is more likely at elevated temperatures. |
Data Presentation
Table 1: Predicted Reactivity and Side Products with Common Nucleophiles
| Nucleophile | Primary Product | Key Side Products | Typical Reaction Conditions | Predicted Yield Range |
| Primary/Secondary Amine | Amide | Amine hydrochloride salt, 2-(4-methylphenoxy)nicotinic acid (from hydrolysis) | Anhydrous aprotic solvent (DCM, THF), non-nucleophilic base, 0 °C to RT | 70-95% |
| Alcohol | Ester | 2-(4-methylphenoxy)nicotinic acid (from hydrolysis) | Anhydrous aprotic solvent (DCM, THF), pyridine or other base, 0 °C to RT | 60-90% |
| Water | Carboxylic Acid | None | Aprotic or protic solvent | Quantitative conversion |
| Thiol | Thioester | 2-(4-methylphenoxy)nicotinic acid (from hydrolysis) | Anhydrous aprotic solvent (DCM, THF), non-nucleophilic base, 0 °C to RT | 50-85% |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Amide Derivative
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq.) in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of NaHCO3 to remove any carboxylic acid byproduct, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of an Ester Derivative
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and pyridine (as both base and solvent, or in an aprotic solvent like DCM with 1.5 eq. of pyridine).
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.1 eq.).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup similar to the amide synthesis protocol to isolate and purify the ester product.
Visualizations
Caption: Main reaction pathways of this compound.
Caption: Troubleshooting workflow for low product yield in acylation reactions.
References
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Formation of Esters - operachem [operachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Managing Moisture Sensitivity of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive compound 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound is a reactive acyl chloride. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. This substitution makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Moisture, in the form of water, acts as a nucleophile and readily reacts with the acyl chloride in a process called hydrolysis.[1]
Q2: What happens if this compound is exposed to moisture?
A2: Exposure to moisture will lead to the hydrolysis of this compound, resulting in the formation of 2-(4-Methylphenoxy)pyridine-3-carboxylic acid and hydrochloric acid (HCl) gas.[2][3] This degradation will reduce the purity and reactivity of the starting material, potentially leading to lower yields and the formation of impurities in your reaction. The generated HCl is also corrosive.
Q3: How can I detect if my this compound has been compromised by moisture?
A3: The primary impurity will be the corresponding carboxylic acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of this impurity.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy may also show the presence of the carboxylic acid proton and changes in the spectral pattern of the aromatic region.
Q4: How should I store this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent. For long-term storage, it is recommended to store it under an inert atmosphere, such as argon or nitrogen.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in acylation reaction | Hydrolysis of the starting material: The this compound has likely degraded due to moisture exposure. | - Use a fresh, unopened bottle of the reagent if possible.- If the reagent's purity is questionable, consider purification by distillation under reduced pressure (if it is a liquid at room temperature) or recrystallization from a non-protic solvent, all under inert atmosphere.- Ensure all subsequent handling procedures are rigorously anhydrous. |
| Formation of an unexpected acidic byproduct | Hydrolysis during the reaction: Moisture contamination in solvents, reagents, or glassware is reacting with the acyl chloride. | - Use anhydrous solvents, freshly distilled from an appropriate drying agent or from a commercially sealed bottle.- Dry all glassware in an oven (e.g., at 120°C overnight) or by flame-drying under an inert gas stream immediately before use.- Ensure any other reagents are anhydrous. |
| Inconsistent reaction results | Variable atmospheric moisture: Fluctuations in laboratory humidity are affecting the reagent's stability and reactivity. | - Perform all manipulations of the acyl chloride under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or in a glove box.- Use septa and syringes for transferring the reagent and other liquids. |
| Observation of fuming when handling the reagent | Reaction with atmospheric moisture: The acyl chloride is reacting with humidity in the air to produce HCl gas. | - Handle the reagent in a well-ventilated fume hood.- Minimize the time the container is open to the atmosphere.- Work under an inert atmosphere to prevent contact with air. |
Experimental Protocols
Protocol 1: General Handling of this compound under Anhydrous Conditions
This protocol outlines the standard procedure for handling the moisture-sensitive reagent to prevent hydrolysis.
-
Glassware Preparation:
-
All glassware (flasks, syringes, needles, etc.) should be dried in an oven at a minimum of 120°C for at least 4 hours.
-
Alternatively, flame-dry the assembled glassware under a stream of dry nitrogen or argon gas.
-
Allow the glassware to cool to room temperature under a positive pressure of the inert gas.
-
-
Solvent and Reagent Preparation:
-
Use only anhydrous solvents, either freshly distilled from an appropriate drying agent (e.g., calcium hydride for chlorinated solvents) or from a sealed commercial container (e.g., AcroSeal™).
-
Ensure all other reagents in the reaction are compatible with the acyl chloride and are themselves anhydrous.
-
-
Reaction Setup:
-
Assemble the reaction apparatus while flushing with a steady stream of inert gas.
-
Use rubber septa to seal the reaction flask and other openings.
-
Maintain a positive pressure of the inert gas throughout the experiment, which can be visualized with an oil bubbler.
-
-
Reagent Transfer:
-
For liquid transfers, use a dry syringe that has been flushed with inert gas.
-
For solid transfers, if possible, add the solid to the flask before making the setup anhydrous. If it must be added later, do so under a positive flow of inert gas.
-
Protocol 2: Synthesis of this compound from 2-Chloronicotinoyl chloride and p-Cresol (Illustrative)
This protocol is based on general procedures for similar reactions and should be adapted and optimized for specific experimental requirements.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen inlet, and a rubber septum, add anhydrous toluene (10 mL per 1 mmol of 2-chloronicotinoyl chloride).
-
Add p-cresol (1.0 equivalent) to the solvent.
-
Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the mixture.
-
-
Addition of 2-Chloronicotinoyl chloride:
-
Dissolve 2-chloronicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous toluene in a separate dry flask under nitrogen.
-
Slowly add the 2-chloronicotinoyl chloride solution to the stirred p-cresol solution at room temperature via a syringe.
-
-
Reaction and Work-up:
-
The reaction mixture may be heated to reflux to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated triethylamine hydrochloride.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted p-cresol and HCl, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or recrystallization from an appropriate anhydrous, non-protic solvent.
-
Visualizations
References
Technical Support Center: Optimizing Base Selection for 2-(4-Methylphenoxy)pyridine-3-carbonyl Chloride Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing base selection for the coupling of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride with amines.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the primary factors to consider regarding base selection?
A1: Low yields in this specific coupling can often be attributed to several factors related to the choice of base and the unique structure of your acyl chloride. Key considerations include:
-
Basicity (pKa): The base must be strong enough to effectively neutralize the hydrochloric acid (HCl) generated during the reaction. The formation of an amine-HCl salt will render the amine non-nucleophilic and halt the reaction. If you are not using an exogenous base, you can expect a maximum theoretical yield of only 50%, as half of the amine will be consumed as the base.
-
Nucleophilicity: The base itself can compete with your desired amine in reacting with the highly electrophilic acyl chloride. This is particularly problematic with nucleophilic bases like pyridine and 4-(Dimethylamino)pyridine (DMAP).
-
Steric Hindrance: The 2-phenoxy group on the pyridine ring introduces steric bulk around the carbonyl center. A sterically hindered base may be less efficient at deprotonating the tetrahedral intermediate or scavenging the proton from the amine.
-
Catalytic Activity: Certain bases, notably DMAP, can act as nucleophilic catalysts, forming a highly reactive N-acylpyridinium intermediate that can accelerate the coupling, especially with hindered substrates.
Q2: What are the different types of bases I can use, and what are their pros and cons for this reaction?
A2: Bases for this coupling can be broadly categorized into three groups: Non-Nucleophilic/Sterically Hindered Amines, Nucleophilic Amines/Catalysts, and Inorganic Bases. Each has distinct advantages and disadvantages.
Q3: Can the 2-phenoxy-pyridine core of my acyl chloride cause specific side reactions?
A3: Yes, the 2-(4-Methylphenoxy)pyridine scaffold can lead to specific side reactions. One major concern is the potential for cleavage of the ether bond under harsh basic or acidic conditions. While diaryl ethers are generally stable, strong bases at elevated temperatures could potentially lead to cleavage. It is crucial to monitor for the formation of 2-hydroxy-pyridine-3-carboxamide derivatives. Additionally, the pyridine nitrogen itself can be a site for side reactions or can coordinate with reagents, potentially affecting their reactivity.
Q4: When should I consider using a nucleophilic catalyst like DMAP?
A4: A catalytic amount of DMAP is highly recommended when you are experiencing sluggish reactions, particularly when coupling with sterically hindered or electronically deactivated (less nucleophilic) amines. DMAP functions by forming a highly reactive N-acylpyridinium salt, which is a more potent acylating agent than the initial acyl chloride. However, be aware that DMAP is also a strong nucleophile and can compete with your primary amine if used in stoichiometric amounts.
Q5: Are there any non-amine bases that could be effective?
A5: Yes, inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be effective, particularly in biphasic (e.g., Schotten-Baumann) conditions or as a solid-liquid phase transfer system.[] These are non-nucleophilic and can be easily removed during workup. For highly sensitive substrates where even mild amine bases cause issues, a strong, non-nucleophilic, non-amine base like a "proton sponge" (e.g., 1,8-Bis(dimethylamino)naphthalene) can be considered. These are highly basic but sterically hindered, making them poor nucleophiles.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Basicity | Ensure at least one equivalent of base is used to neutralize the HCl byproduct. For weakly basic amines, consider using a stronger base. |
| Steric Hindrance | If coupling a hindered amine, consider switching to a less sterically bulky base. Alternatively, add a catalytic amount of DMAP to accelerate the reaction. Increasing the reaction temperature may also help overcome the steric barrier. |
| Competitive Nucleophilic Attack by Base | If using a nucleophilic base like pyridine in excess, consider switching to a non-nucleophilic base such as DIPEA or a proton sponge. |
| Hydrolysis of Acyl Chloride | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Low Nucleophilicity of the Amine | For electron-deficient or hindered amines, the addition of a nucleophilic catalyst like DMAP is highly recommended. More forcing conditions (higher temperature, longer reaction time) may be necessary. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps & Recommendations |
| Reaction of Base with Acyl Chloride | Use a non-nucleophilic base (e.g., DIPEA) or a less nucleophilic one (e.g., TEA). If using a nucleophilic catalyst (DMAP), ensure it is used in catalytic amounts (1-10 mol%). |
| Cleavage of the Phenoxy Ether Bond | Avoid excessively harsh basic conditions and high temperatures for prolonged periods. Monitor the reaction for the formation of the corresponding 2-hydroxy-pyridine derivative by LC-MS. If observed, switch to a milder base and lower the reaction temperature. |
| Reaction with Solvent | Ensure the solvent is inert. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are generally good choices. Avoid protic solvents unless performing a Schotten-Baumann reaction. |
Data Presentation: Qualitative Comparison of Common Bases
| Base | pKa of Conjugate Acid | Category | Advantages | Disadvantages | Recommended Use Case |
| Triethylamine (TEA) | ~10.7 | Non-nucleophilic (moderately hindered) | Inexpensive, commonly available. | Can form ketenes with enolizable acyl chlorides (not an issue here); can have nucleophilic character. | General purpose acid scavenger. |
| DIPEA (Hünig's Base) | ~10.7 | Non-nucleophilic (highly hindered) | Highly sterically hindered, reducing nucleophilic side reactions. | More expensive than TEA. | Ideal for preventing side reactions with the base. |
| Pyridine | ~5.2 | Nucleophilic | Can act as a nucleophilic catalyst; also serves as a solvent. | Weaker base; can be a competitive nucleophile, leading to byproducts. Unpleasant odor. | When mild basicity and some catalytic effect are desired. |
| DMAP | ~9.7 | Nucleophilic Catalyst | Excellent nucleophilic catalyst, significantly accelerates reactions. | Highly nucleophilic, can lead to byproducts if used in excess. Toxic. | As a catalyst (1-10 mol%) in combination with a non-nucleophilic base for hindered couplings. |
| Proton Sponge | ~12.1 | Non-nucleophilic (highly hindered) | Very strong base, but an extremely poor nucleophile due to steric hindrance. | Expensive. | For challenging couplings where other bases fail or cause side reactions. |
| K₂CO₃ / NaHCO₃ | ~10.3 / ~10.3 | Inorganic Base | Inexpensive, non-nucleophilic, easy to remove. | Heterogeneous reaction may be slower; requires vigorous stirring. | Schotten-Baumann conditions or when an organic base is problematic. |
Experimental Protocols
Protocol 1: General Coupling using a Non-Nucleophilic Base (DIPEA)
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM, 0.1-0.5 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv.) to the solution.
-
Acyl Chloride Addition: Cool the mixture to 0 °C. In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DCM. Add the acyl chloride solution dropwise to the amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (2 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: DMAP-Catalyzed Coupling for Hindered Substrates
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equiv.), N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.), and 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.). Dissolve the mixture in anhydrous DCM (0.1-0.5 M).
-
Acyl Chloride Addition: Cool the mixture to 0 °C. Slowly add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting logic for low yield in amide coupling.
Caption: Decision tree for base selection in amide coupling.
References
Technical Support Center: Removal of 2-(4-methylphenoxy)pyridine-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of the byproduct 2-(4-methylphenoxy)pyridine-3-carboxylic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing 2-(4-methylphenoxy)pyridine-3-carboxylic acid?
A1: The most common and effective method is acid-base liquid-liquid extraction. This technique exploits the acidic nature of the carboxylic acid group on the byproduct. By washing an organic solution of your crude product with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic byproduct is converted into its water-soluble salt, which is then extracted into the aqueous layer.[1][2][3][4]
Q2: Why would I choose sodium bicarbonate over a stronger base like sodium hydroxide for the extraction?
A2: Sodium bicarbonate is a weaker base and is more selective for deprotonating stronger acids like carboxylic acids.[1] If your desired product contains a less acidic functional group (such as a phenol) that you do not want to be extracted into the aqueous layer, sodium bicarbonate is the preferred choice. A strong base like sodium hydroxide could potentially deprotonate less acidic compounds.
Q3: Can I use column chromatography to remove this byproduct?
A3: Yes, column chromatography is another viable method. As a carboxylic acid, the byproduct is highly polar and will adhere strongly to polar stationary phases like silica gel or alumina.[5][6] This typically means your less polar desired product will elute from the column first. However, acidic compounds can sometimes streak or elute poorly.
Q4: My desired product is also a carboxylic acid. Can I still use these methods?
A4: Separating two different carboxylic acids can be challenging using simple acid-base extraction. The success of this method would depend on a significant difference in the pKa values of the two acids. In this scenario, purification techniques that rely on other properties, such as column chromatography (exploiting polarity differences) or crystallization (exploiting solubility differences), are generally more effective.[7]
Data Presentation
Table 1: Properties of 2-(4-methylphenoxy)pyridine-3-carboxylic acid for Purification
| Property | Implication for Removal | Recommended Technique |
| Acidic Carboxyl Group | Can be deprotonated to form a water-soluble salt. | Acid-Base Liquid-Liquid Extraction |
| High Polarity | Adsorbs strongly to polar stationary phases. | Column Chromatography (Silica Gel, Alumina) |
| Potential for Crystallization | May have different solubility characteristics than the desired product in various solvents. | Recrystallization |
Table 2: Comparison of Aqueous Bases for Extraction
| Aqueous Base | Strength | Selectivity | Key Considerations |
| 5-10% Sodium Bicarbonate (NaHCO₃) | Weak | High (primarily for carboxylic acids) | Generates CO₂ gas; requires frequent venting of the separatory funnel.[3][8] |
| 5-10% Sodium Carbonate (Na₂CO₃) | Medium | Moderate (can extract some phenols) | Stronger base than bicarbonate; also generates CO₂. |
| 1-2 M Sodium Hydroxide (NaOH) | Strong | Low (will extract any acidic proton) | Can cause hydrolysis of sensitive functional groups (e.g., esters) and will extract less acidic compounds (e.g., phenols).[3] |
Troubleshooting Guides
Issue 1: The byproduct is still present in my organic layer after an acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete Neutralization | The amount of aqueous base was insufficient to deprotonate all of the acidic byproduct. Increase the volume or concentration of the basic solution. Check the pH of the aqueous layer after extraction to ensure it is basic. |
| Inefficient Mixing | The two layers were not mixed vigorously enough for the extraction to be complete. Shake the separatory funnel vigorously, ensuring proper phase mixing. |
| Insufficient Number of Washes | A single extraction may not be sufficient. Perform multiple sequential extractions (e.g., 3 separate washes) with fresh aqueous base each time for a more thorough removal. |
| Emulsion Formation | A stable emulsion between the organic and aqueous layers has trapped material. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Issue 2: During column chromatography, the byproduct is streaking or co-eluting with my product.
| Possible Cause | Troubleshooting Step |
| Strong Adsorption/Interaction | The highly polar carboxylic acid group interacts very strongly with the silica gel, causing poor peak shape (streaking). Add a small amount (0.5-1%) of a modifying acid, such as acetic acid or formic acid, to your eluent system. This suppresses the ionization of the byproduct, reducing its interaction with the silica and resulting in a sharper peak. |
| Inappropriate Solvent Polarity | The eluent system is not optimized to resolve your product from the byproduct. Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an eluent system that provides better separation (a larger ∆Rf). |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of material being purified. The weight of the stationary phase should typically be 20-50 times the weight of the crude sample.[6] |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing your desired product and the 2-(4-methylphenoxy)pyridine-3-carboxylic acid byproduct in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Wash: Add a volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake vigorously for 30-60 seconds. Crucially, vent the funnel frequently by opening the stopcock (while inverted) to release the pressure from the CO₂ gas that is generated. [8]
-
Separation: Place the funnel back in a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower (aqueous) layer. Note: Confirm which layer is aqueous, as the relative densities of the organic and aqueous layers can vary.
-
Repeat: Repeat steps 3-6 two more times with fresh portions of the NaHCO₃ solution to ensure complete removal of the acidic byproduct.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Protocol 2: Removal by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.[6] Add a thin layer of sand to the top of the silica to prevent disturbance during solvent addition.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible strong solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system, starting with a low polarity. Collect the eluent in fractions.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent over time to elute more polar compounds.[9] The non-polar desired product should elute before the highly polar carboxylic acid byproduct.
-
Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC, LC-MS) to determine which fractions contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to isolate the final product.
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Troubleshooting Decision Tree.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. fiveable.me [fiveable.me]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
preventing hydrolysis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride during reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride. The information aims to help prevent its hydrolysis during reactions and ensure successful experimental outcomes.
Troubleshooting Guide
Issue 1: Low or No Product Yield, with Carboxylic Acid Byproduct Detected
-
Question: My reaction with this compound is resulting in a low yield of the desired product, and I've identified the corresponding carboxylic acid, 2-(4-methylphenoxy)nicotinic acid, as a major byproduct. What is the likely cause and how can I fix it?
-
Answer: The formation of the carboxylic acid byproduct is a clear indication of hydrolysis of the starting acyl chloride.[1] Acyl chlorides are highly reactive and susceptible to reaction with water. The most probable cause is the presence of moisture in your reaction setup.
Troubleshooting Steps:
-
Thoroughly Dry Glassware: Ensure all glassware is rigorously dried before use. This can be achieved by oven-drying at >120°C for several hours or by flame-drying under a vacuum while flushing with an inert gas like nitrogen or argon.
-
Use Anhydrous Solvents: Solvents are a common source of water contamination. Use freshly opened anhydrous solvents or distill and dry the solvent immediately before the reaction.
-
Work Under an Inert Atmosphere: Atmospheric moisture can significantly contribute to hydrolysis, especially on humid days. Set up the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a glovebox.
-
Dry All Reagents: Ensure all other reagents, including your nucleophile and any additives, are anhydrous.
-
Proper Handling Techniques: Use dry syringes and needles for transferring liquids. Avoid frequent opening of reagent bottles.
-
Issue 2: Formation of a White Precipitate Upon Addition of an Amine Nucleophile
-
Question: When I add my amine nucleophile to the solution of this compound, a white precipitate immediately forms, and the reaction does not proceed to completion. What is this precipitate and how can I prevent its formation?
-
Answer: The white precipitate is likely the hydrochloride salt of your amine nucleophile. The reaction between an acyl chloride and an amine generates one equivalent of hydrogen chloride (HCl) as a byproduct.[2] This HCl then reacts with the unreacted amine, protonating it and rendering it non-nucleophilic, which stalls the desired reaction.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: The most effective solution is to add a non-nucleophilic base to the reaction mixture to act as an HCl scavenger. Common choices include triethylamine (Et₃N) or pyridine. Typically, at least one equivalent of the scavenger base is required.
-
Use Excess Amine: If the amine starting material is inexpensive, you can use an excess of it (at least two equivalents). One equivalent will react as the nucleophile, and the second equivalent will act as the base to neutralize the generated HCl.
-
Order of Addition: Add the this compound solution dropwise to a solution containing both the amine nucleophile and the HCl scavenger. This ensures that any HCl formed is immediately neutralized.
-
Issue 3: Reaction is Sluggish or Incomplete, Even Under Anhydrous Conditions
-
Question: I have taken all precautions to exclude moisture, but my reaction with a sterically hindered alcohol is still very slow and does not go to completion. How can I improve the reaction rate?
-
Answer: While this compound is reactive, certain nucleophiles, particularly sterically hindered ones, may react slowly. In such cases, a catalytic activator can be employed to increase the electrophilicity of the acyl chloride.
Troubleshooting Steps:
-
Use a Nucleophilic Catalyst: Adding a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions.[3] DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the nucleophile.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done cautiously, as higher temperatures can also promote side reactions and decomposition. Monitor the reaction closely by TLC or LC-MS.
-
Optimize Solvent: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. Ensure your reactants are fully soluble in the chosen solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound to prevent degradation?
-
A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, such as a desiccator. This minimizes exposure to atmospheric moisture, which can cause hydrolysis over time.
-
-
Q2: What is the role of the pyridine ring in the reactivity of this compound?
-
A2: The pyridine ring is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4] However, the nitrogen atom in the pyridine ring can also be protonated by strong acids, which would further enhance the reactivity of the acyl chloride.
-
-
Q3: Can I use pyridine as both the solvent and the base in my reaction?
-
Q4: How can I monitor the progress of my reaction?
-
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials to observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
-
-
Q5: My nucleophile is sensitive to acid. What precautions should I take?
-
A5: It is crucial to use an HCl scavenger like triethylamine or pyridine to prevent the in-situ generation of acidic conditions.[8] Adding the acyl chloride solution slowly to the mixture of the nucleophile and the base will help maintain a non-acidic environment.
-
Data Presentation
| Acyl Chloride Class | Example | Relative Stability to Hydrolysis | Influencing Factors |
| Aliphatic | Acetyl chloride | Low | Highly electrophilic carbonyl carbon due to inductive effect.[9] |
| α-Branched Aliphatic | Pivaloyl chloride | Moderate | Increased steric hindrance around the carbonyl carbon reduces the rate of nucleophilic attack. |
| Aromatic (Electron-withdrawing) | p-Nitrobenzoyl chloride | Low | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon. |
| Aromatic (Electron-donating) | p-Methoxybenzoyl chloride | High | Electron-donating groups decrease the electrophilicity of the carbonyl carbon through resonance.[5] |
| Heteroaromatic (Pyridyl) | This compound | Low to Moderate | The electron-withdrawing nature of the pyridine ring increases reactivity, but the phenoxy group may have a slight electron-donating resonance effect. Overall, it is expected to be highly reactive. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and triethylamine (1.2 eq.) to anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for Ester Synthesis
This protocol provides a general method for the esterification of an alcohol with this compound.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), anhydrous pyridine (2.0 eq.), and a catalytic amount of DMAP (0.05 eq.). Dissolve these in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the alcohol solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.
Visualizations
Caption: Workflow for troubleshooting hydrolysis issues.
Caption: Key steps in amide synthesis.
References
- 1. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]
- 2. Amide Synthesis [fishersci.dk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. fiveable.me [fiveable.me]
Technical Support Center: Column Chromatography Purification of Amides Derived from 2-(4-Methylphenoxy)pyridine-3-carbonyl Chloride
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of amides derived from 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the column chromatography purification of amides derived from this compound?
A1: The primary challenges stem from the physicochemical properties of this class of amides. The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel stationary phase, resulting in peak tailing and poor separation.[1][2] Additionally, incomplete reactions can leave unreacted starting materials or byproducts that may have similar polarities to the desired amide, complicating the purification process.[3] The presence of the phenoxy group and other substituents on the amide nitrogen will also influence the overall polarity of the molecule, requiring careful optimization of the mobile phase.
Q2: What is the recommended stationary phase for the purification of these amides?
A2: Silica gel is the most common and cost-effective stationary phase for the purification of these amides.[4] However, due to the basic nature of the pyridine moiety, standard silica gel can lead to the issues mentioned above. To mitigate these effects, deactivated or neutral silica gel can be used.[5] Alternatively, adding a small amount of a basic modifier, such as triethylamine, to the mobile phase can effectively neutralize the acidic sites on the silica gel.[6] For particularly challenging separations, reversed-phase chromatography on a C18-functionalized silica gel may be a viable alternative.
Q3: How do I choose an appropriate solvent system (mobile phase) for my column?
A3: The ideal solvent system should provide a good separation of your target amide from impurities and result in an Rf value of approximately 0.2-0.4 on a TLC plate for the desired compound.[6] A good starting point for these aromatic amides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[4] The polarity of the mobile phase can be gradually increased by increasing the proportion of the polar solvent. For more polar amides, a system of dichloromethane and methanol may be more effective.[3] It is crucial to perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) before running the column.
Q4: My amide product is an oil, but I expected a solid. How does this affect purification?
A4: The physical state of your crude product does not fundamentally change the purification strategy, but it can be indicative of the presence of impurities.[3] An oily product may contain residual solvent or unreacted starting materials that depress the melting point. Column chromatography is an effective method for purifying oily products. After purification, if the pure amide is indeed a solid, it should crystallize upon removal of the solvent.
Q5: Can I use techniques other than column chromatography for purification?
A5: Yes, other purification techniques can be considered. Recrystallization is a powerful method if a suitable solvent can be found and is often preferred for its simplicity and scalability, especially if the crude product is relatively pure.[4] Preparative Thin Layer Chromatography (Prep-TLC) can be used for small-scale purifications.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of amides derived from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still not eluting, consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| The product may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column.[7] If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina. | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes in a hexane/ethyl acetate mixture). |
| Poor separation of the product from impurities | The chosen solvent system does not provide adequate resolution. | Screen a wider range of solvent systems using TLC. Try solvents with different selectivities (e.g., substitute ethyl acetate with acetone or diethyl ether). |
| The column was overloaded with the crude sample. | Use a higher ratio of silica gel to the crude product. A general guideline is a 50:1 to 100:1 weight ratio of silica to the sample for difficult separations. | |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended. | |
| Significant peak tailing of the product | The basic pyridine nitrogen is interacting with acidic silanol groups on the silica gel. | Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[6] |
| The sample was loaded in a solvent that is too strong. | Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. | |
| The product appears to be degrading on the column | The amide is sensitive to the acidic nature of the silica gel. | Use deactivated silica gel or add a basic modifier like triethylamine to the eluent.[5] Alternatively, consider using a different stationary phase such as alumina. |
| Multiple fractions contain a mixture of the product and an impurity | The separation is inherently difficult with the chosen conditions. | Consider running a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[5] If the separation is still poor, a second column chromatography step on the mixed fractions may be necessary, possibly with a different solvent system. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To identify a suitable mobile phase for the column chromatography purification.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, triethylamine)
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of your crude amide product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution on the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the solvent system to achieve an Rf value of 0.2-0.4 for the desired amide product, with good separation from any impurities. If peak tailing is observed for the amide spot, add 0.1-1% triethylamine to the mobile phase and repeat the TLC.
Representative TLC Data for Aromatic Amides
The following table provides representative Rf values for aromatic amides in common solvent systems. These values should be used as a starting point for your own TLC optimization.
| Compound Type | Mobile Phase (v/v) | Approximate Rf Value | Notes |
| N-phenylbenzamide | Hexane:Ethyl Acetate (7:3) | 0.45 | A simple aromatic amide. |
| N-(pyridin-2-yl)benzamide | Hexane:Ethyl Acetate (1:1) | 0.30 | The pyridine nitrogen increases polarity, requiring a more polar eluent. |
| N-(4-methoxyphenyl)benzamide | Hexane:Ethyl Acetate (8:2) | 0.40 | The methoxy group can slightly increase polarity. |
| N-benzyl-2-phenoxy-nicotinamide | Hexane:Ethyl Acetate (1:1) + 0.5% Triethylamine | ~0.35 | A close analog to the target compound class. The addition of triethylamine improves the spot shape. |
Column Chromatography Protocol
Objective: To purify the crude amide product using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimized mobile phase from TLC analysis
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude amide in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
Carefully add a small amount of the mobile phase and drain again. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure to the top of the column using a pump or inert gas to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure amide product.
-
Remove the solvent using a rotary evaporator to yield the purified amide.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for amide purification.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues.
References
dealing with steric hindrance in 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride reactions
Technical Support Center: Reactions of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, particularly in reactions involving sterically hindered nucleophiles.
Troubleshooting Guide
Reactions involving this compound can be challenging due to steric hindrance around the carbonyl group. The bulky 2-(4-methylphenoxy) substituent can impede the approach of nucleophiles, leading to slow reaction rates or low yields. This guide addresses common issues and provides potential solutions.
Issue 1: Low or No Product Yield in Amide or Ester Synthesis
-
Potential Cause: Steric hindrance from the 2-(4-methylphenoxy) group and potentially a bulky nucleophile (e.g., a secondary amine or a tertiary alcohol) prevents effective reaction at the carbonyl center.
-
Recommended Solutions:
-
Use a Nucleophilic Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack.
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Reactions should be monitored for potential side product formation or decomposition at higher temperatures.
-
Switch to a More Reactive Coupling Reagent: Instead of using the acyl chloride directly, the corresponding carboxylic acid, 2-(4-methylphenoxy)nicotinic acid, can be coupled with the amine or alcohol using a more potent coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for coupling sterically hindered substrates.[1]
-
Optimize the Base: When reacting with amines, a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) should be used to scavenge the HCl byproduct without competing with the primary nucleophile.[2]
-
Issue 2: Slow or Incomplete Reaction
-
Potential Cause: Insufficient reactivity of the nucleophile or reaction conditions that are not forcing enough to overcome the steric hindrance.
-
Recommended Solutions:
-
Solvent Choice: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) to help solvate the transition state and increase the reaction rate.[2]
-
Increase Reagent Concentration: Higher concentrations of the reactants can favor the desired bimolecular reaction.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow for longer reaction times if necessary.
-
Issue 3: Side Product Formation or Decomposition
-
Potential Cause: The high reactivity of the acyl chloride can lead to decomposition in the presence of moisture or reaction with the solvent or base.
-
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Use anhydrous solvents.
-
Use Freshly Prepared Acyl Chloride: If preparing the this compound in-situ from the corresponding carboxylic acid (e.g., using oxalyl chloride or thionyl chloride), it is best to use it immediately in the next step.
-
Temperature Control: Avoid excessive heating, which can lead to decomposition. If elevated temperatures are required, increase the temperature incrementally.
-
Quantitative Data Summary
| Carboxylic Acid | Amine | Coupling Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc-Phe-OH | (NMe)Aib-Phe-OBzl | HBTU (excess) | DIPEA | DMF | RT | 24 | >90 | [1] |
| Boc-Phe-OH | (NMe)Aib-Phe-OBzl | PyBroP (excess) | DIPEA | DMF | RT | 24 | >90 | [1] |
| Boc-Phe-OH | (NMe)Aib-Phe-OBzl | Acyl Fluoride | DIPEA | CH2Cl2 | RT | 24 | <10 | [1] |
| Thiazole Carboxylic Acid | 4-t-butylaniline | EDC/DMAP/HOBt (cat.) | DIPEA | ACCN | 23 | - | 58 | [3] |
| Boc-valine | Biphenylamine | EDC/DMAP/HOBt (cat.) | DIPEA | ACCN | 23 | - | 93 | [3] |
Frequently Asked Questions (FAQs)
Q1: My reaction with a secondary aniline is not proceeding. What is the likely cause and what can I do?
A1: Secondary anilines, especially those with ortho-substituents, are sterically demanding nucleophiles. The combination of this hindered nucleophile with the sterically encumbered this compound can significantly slow down or prevent the reaction.
Recommended Action: The use of a powerful nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly recommended. DMAP forms a highly reactive N-acylpyridinium intermediate, which is a much stronger acylating agent and can react more effectively with the hindered aniline. Alternatively, converting the corresponding carboxylic acid using a potent coupling reagent like HATU in the presence of a non-nucleophilic base like DIPEA is a very effective strategy for such challenging couplings.
Q2: I am observing a significant amount of starting material decomposition. How can I improve the stability of my reaction?
A2: this compound is highly electrophilic and can be sensitive to moisture and high temperatures.
Recommended Action: Ensure all glassware is thoroughly oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If you are preparing the acyl chloride yourself, ensure the complete removal of the chlorinating agent (e.g., excess oxalyl chloride or thionyl chloride) before adding your nucleophile. If elevated temperatures are necessary, increase the temperature gradually and monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
Q3: Can I use an inorganic base like potassium carbonate for this reaction?
A3: Yes, an inorganic base like potassium carbonate can be used, particularly in biphasic reaction conditions (e.g., DCM/water) or in a polar aprotic solvent like DMF where it has some solubility. However, for reactions with sterically hindered substrates, a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent is often more effective as it ensures a homogeneous reaction mixture and efficiently scavenges the generated HCl.
Q4: What is the mechanism of DMAP catalysis in these reactions?
A4: DMAP acts as a nucleophilic catalyst. It attacks the carbonyl carbon of the acyl chloride, which is more electrophilic than the carbonyl carbon of the final ester or amide. This forms a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the initial acyl chloride. The nucleophile (amine or alcohol) then attacks the carbonyl carbon of this activated intermediate, leading to the formation of the product and regeneration of the DMAP catalyst.
Q5: Are there alternative acylating agents I could consider if this compound is proving too challenging?
A5: Yes, if direct acylation with the acyl chloride is problematic, you can convert the corresponding carboxylic acid, 2-(4-methylphenoxy)nicotinic acid, into a more reactive acylating species in situ. A highly effective method for sterically hindered substrates is the formation of an acyl fluoride. Reagents like XtalFluor-E or TFFH can convert the carboxylic acid to a highly reactive acyl fluoride, which can then react with the hindered amine, often in high yield.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of a Hindered Amine
This protocol is suitable for moderately hindered primary or secondary amines.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered amine (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation using HATU as a Coupling Reagent
This protocol is recommended for highly hindered amines where Protocol 1 is ineffective. This method starts from the corresponding carboxylic acid.
-
Preparation: In a round-bottom flask, dissolve 2-(4-Methylphenoxy)nicotinic acid (1.0 eq.), the sterically hindered amine (1.2 eq.), and HATU (1.1 eq.) in anhydrous DMF.[4][5]
-
Addition of Base: Add diisopropylethylamine (DIPEA, 2.0 eq.) to the solution.[4]
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: DMAP-catalyzed acylation pathway.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
Validation & Comparative
A Comparative ¹H NMR Analysis: 2-(4-Methylphenoxy)pyridine-3-carbonyl Chloride vs. 2-Chloropyridine-3-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Predicted and Experimental ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride and the experimental data for 2-Chloropyridine-3-carbonyl chloride.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-4 | ~8.3 - 8.5 | Doublet of doublets (dd) | J ≈ 7.5, 1.8 | 1H |
| H-5 | ~7.3 - 7.5 | Doublet of doublets (dd) | J ≈ 7.5, 4.8 | 1H | |
| H-6 | ~8.1 - 8.3 | Doublet of doublets (dd) | J ≈ 4.8, 1.8 | 1H | |
| H-2'/H-6' | ~7.0 - 7.2 | Doublet (d) | J ≈ 8.5 | 2H | |
| H-3'/H-5' | ~7.2 - 7.4 | Doublet (d) | J ≈ 8.5 | 2H | |
| -CH₃ | ~2.3 - 2.4 | Singlet (s) | - | 3H | |
| 2-Chloropyridine-3-carbonyl chloride[1] | H-4 | 8.256 | Doublet of doublets (dd) | J ≈ 7.6, 1.8 | 1H |
| H-5 | 7.574 | Doublet of doublets (dd) | J ≈ 7.6, 4.8 | 1H | |
| H-6 | 8.583 | Doublet of doublets (dd) | J ≈ 4.8, 1.8 | 1H |
Note: The predicted chemical shifts for this compound are estimated based on the known effects of similar substituents on the pyridine and benzene rings. Experimental verification is recommended.
Structural Visualization
The following diagram illustrates the molecular structure of this compound with proton assignments corresponding to the data table.
Caption: Molecular structure of this compound with labeled protons.
Experimental Protocols
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is provided below.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: Set to at least 3-4 seconds for good resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift of each peak.
Logical Workflow for ¹H NMR Analysis
The following diagram outlines the logical workflow for the ¹H NMR analysis of a novel compound like this compound.
Caption: Workflow for ¹H NMR analysis from sample preparation to structural comparison.
References
A Comparative Guide to the Reactivity of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride with other commonly used acyl chlorides. The comparison is grounded in fundamental principles of organic chemistry, supported by available experimental data for analogous compounds, and includes detailed experimental protocols to enable direct comparative analysis in a laboratory setting.
Introduction to Acyl Chloride Reactivity
Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as versatile intermediates in a multitude of acylation reactions. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by a combination of inductive and resonance effects from the attached R group, as well as steric hindrance around the reactive center. The general order of reactivity for carboxylic acid derivatives is:
Acyl Chloride > Acid Anhydride > Ester > Amide [1]
This high reactivity makes acyl chlorides excellent acylating agents for nucleophiles such as alcohols, amines, and arenes (in Friedel-Crafts reactions). However, it also renders them susceptible to hydrolysis, necessitating careful handling under anhydrous conditions.[2][3]
Comparative Reactivity Analysis
This section compares the predicted reactivity of this compound with three other representative acyl chlorides: benzoyl chloride (an aromatic acyl chloride), acetyl chloride (an aliphatic acyl chloride), and 2-chloropyridine-3-carbonyl chloride (a structurally related heterocyclic acyl chloride).
Theoretical Framework
The reactivity of this compound is modulated by several structural features:
-
The Pyridine Ring: The electronegative nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect (-I), which is expected to increase the electrophilicity of the carbonyl carbon at position 3, thereby enhancing reactivity compared to a simple benzoyl chloride.
-
The 2-Phenoxy Group: The oxygen atom of the phenoxy group can donate electron density to the pyridine ring via a resonance effect (+M). This effect may partially counteract the inductive withdrawal of the pyridine nitrogen, potentially modulating the overall reactivity. The 4-methyl group on the phenoxy ring is a weak electron-donating group, which would have a minor electronic influence.
-
Steric Hindrance: The bulky 2-(4-methylphenoxy) group is positioned ortho to the carbonyl chloride. This steric bulk can hinder the approach of nucleophiles, potentially decreasing the reaction rate compared to less substituted acyl chlorides.
Predicted Reactivity Order
Based on these electronic and steric considerations, a predicted order of reactivity towards a typical nucleophile can be established:
Acetyl Chloride > 2-Chloropyridine-3-carbonyl chloride ≈ this compound > Benzoyl Chloride
-
Acetyl chloride is expected to be the most reactive due to the minimal steric hindrance and the lack of any electron-donating resonance stabilization of the carbonyl group.[4]
-
Benzoyl chloride is less reactive than aliphatic acyl chlorides because the phenyl ring donates electron density to the carbonyl group through resonance, stabilizing it and reducing its electrophilicity.[5]
-
2-Chloropyridine-3-carbonyl chloride is predicted to be more reactive than benzoyl chloride due to the electron-withdrawing nature of the pyridine ring and the additional inductive effect of the chloro substituent.
-
This compound presents a balance of effects. The electron-withdrawing pyridine ring suggests high reactivity, but the potential for electron donation from the phenoxy group and, more significantly, the steric hindrance from this bulky ortho substituent, likely reduces its reactivity to a level comparable with, or slightly less than, 2-chloropyridine-3-carbonyl chloride.
Data Presentation
| Acyl Chloride | Reaction | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate | Reference |
| Benzoyl Fluoride | Solvolysis | 97% HFIP/H₂O | 25 | 1.1 x 10⁻⁷ | 1 | [6] |
| Benzoyl Chloride | Solvolysis | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ | 3364 | [6] |
| p-Nitrobenzoyl Fluoride | Solvolysis | 50% Acetone/H₂O | 25 | 1.4 x 10⁻⁵ | 1 | [6] |
| p-Nitrobenzoyl Chloride | Solvolysis | 50% Acetone/H₂O | 25 | 4.4 x 10⁻² | 3143 | [6] |
| Benzoyl Chloride | Methanolysis | Pyridine/CDCl₃ | 25 | - | 9 | [7] |
| Thiobenzoyl Chloride | Methanolysis | Pyridine/CDCl₃ | 25 | - | 1 | [7] |
Experimental Protocols for Comparative Reactivity Studies
To obtain direct comparative data, the following experimental protocols are provided. These methods are designed to be robust and can be monitored using common analytical techniques.
Protocol 1: Comparative Hydrolysis Rate by HPLC
This protocol measures the rate of disappearance of the acyl chloride upon reaction with water.
Materials:
-
Acyl chlorides to be tested (e.g., this compound, benzoyl chloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare 0.1 M stock solutions of each acyl chloride in dry acetonitrile.
-
Reaction Initiation: In a thermostatted vessel at 25°C, place a known volume of a 50:50 (v/v) acetonitrile/water mixture. Initiate the reaction by injecting a small aliquot of the acyl chloride stock solution to achieve a starting concentration of approximately 1 mM.
-
Sample Collection: At timed intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by diluting into a vial containing a large excess of dry acetonitrile.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the acyl chloride peak area over time.
-
Data Analysis: Plot the natural logarithm of the acyl chloride concentration (or peak area) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
Protocol 2: Competitive Aminolysis by ¹H NMR Spectroscopy
This protocol determines the relative reactivity of two acyl chlorides competing for a limited amount of an amine.
Materials:
-
This compound
-
A reference acyl chloride (e.g., benzoyl chloride)
-
A primary or secondary amine (e.g., benzylamine)
-
An internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the amine (1 equivalent) and the internal standard in CDCl₃.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of this initial mixture.
-
Reaction Initiation: Add a mixture of this compound (0.5 equivalents) and the reference acyl chloride (0.5 equivalents) to the NMR tube.
-
Reaction Monitoring: Acquire ¹H NMR spectra at regular time intervals. Monitor the formation of the two different amide products by integrating their characteristic signals relative to the internal standard.
-
Data Analysis: The ratio of the two amide products at various time points will indicate the relative reactivity of the two acyl chlorides.
Visualizations
Nucleophilic Acyl Substitution Mechanism
The general mechanism for the reaction of an acyl chloride with a nucleophile (Nu-H) proceeds via a nucleophilic addition-elimination pathway.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Workflow for Comparative Hydrolysis by HPLC
The following diagram illustrates the workflow for determining the hydrolysis rate constant of an acyl chloride using HPLC.
Caption: Workflow for determining hydrolysis rate by HPLC.
Logical Relationship for Predicted Reactivity
This diagram illustrates the factors influencing the predicted reactivity of the compared acyl chlorides.
Caption: Factors influencing predicted acyl chloride reactivity.
References
A Comparative Guide to Amdide Bond Formation: Alternatives to 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
For researchers, scientists, and professionals in drug development, the synthesis of amides is a cornerstone of molecular construction. The choice of coupling reagent is paramount, especially when dealing with delicate substrates susceptible to racemization or degradation. This guide provides a comprehensive comparison of viable alternatives to 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, supported by experimental data and detailed protocols, to empower informed decisions in complex synthetic challenges. The ideal coupling reagent should offer high yields, minimal side reactions, and preservation of stereochemical integrity.[1] This analysis delves into the performance of several classes of reagents—carbodiimides, phosphonium salts, and uronium/aminium salts—as effective substitutes.[1]
The selection of a coupling reagent is often a trade-off between reactivity, cost, and the minimization of side products.[1] This guide will explore the most common and effective classes of reagents used for amide bond formation.
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a classic and widely used class of reagents for amide bond formation.[2][]
Mechanism of Action: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.[4] However, the O-acylisourea can also rearrange to a stable N-acylurea, an undesired side product.[4] To improve yields and reduce side reactions, particularly racemization, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often used.[2] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization and readily reacts with the amine.[5]
Advantages:
-
Cost-effective and readily available.
-
EDC and its urea byproduct are water-soluble, simplifying purification through aqueous extraction.[1][2][5]
Disadvantages:
-
DCC can be difficult to remove as its byproduct, dicyclohexylurea (DCU), is often insoluble.
-
Can cause racemization of chiral carboxylic acids, though this can be suppressed with additives.[2]
-
Potential for N-acylurea side product formation.[4]
Experimental Data:
| Coupling Reagent | Additive | Base | Solvent | Reaction Time | Crude Purity/Yield (%) | Reference |
| EDC | HOBt | DIPEA | DMF | 1-18 h | Not specified | [5] |
| DIC | HOPO | Not specified | Aqueous | Not specified | Effective | [6] |
| EDC | OxymaPure | Not specified | Aqueous | Not specified | Effective | [6] |
Note: The data presented is context-dependent and can vary based on the specific substrates and reaction conditions.
Uronium/Aminium Salts
Uronium and aminium salts, such as HATU, HBTU, HCTU, and COMU, are highly efficient coupling reagents known for their fast reaction kinetics.[2][][7][8]
Mechanism of Action: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the uronium salt to form a highly reactive OAt- or OBt-active ester, which then readily reacts with the amine to form the amide bond.[5]
Advantages:
-
Generally lead to fewer side products compared to carbodiimides.[9]
-
HATU is particularly effective, reacting faster and with less epimerization.[2]
Disadvantages:
-
Can react with the amine to form a guanidinium byproduct, so careful control of stoichiometry and order of addition is crucial.
-
Higher cost compared to carbodiimides.
Experimental Data:
| Coupling Reagent | Class | Crude Purity (%) | Key Observations | Reference |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed. | [9] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity. | [9] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU. | [9] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective. | [9] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[9]
Phosphonium Salts
Phosphonium-based reagents, such as BOP, PyBOP, and PyAOP, are another class of highly effective coupling reagents.[2][]
Mechanism of Action: Phosphonium salts activate carboxylic acids by forming a reactive phosphonium ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to yield the desired amide and a phosphine oxide byproduct.[10][11]
Advantages:
-
Do not form guanidinium byproducts, which can be an issue with uronium salts.[12]
-
PyBOP is a widely used phosphonium salt that generates less hazardous byproducts compared to its predecessor, BOP.[1]
-
Highly effective, especially for coupling N-protected N-methyl amino acids.[2]
Disadvantages:
-
The byproduct of BOP, hexamethylphosphoramide (HMPA), is a known carcinogen, limiting its use.
Experimental Data:
| Coupling Reagent | Class | Crude Purity (%) | Key Observations | Reference |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product. | [9] |
Note: The data presented is context-dependent and can vary based on the specific substrates and reaction conditions.
Propylphosphonic Anhydride (T3P®)
n-Propylphosphonic anhydride (T3P®) is a mild and efficient coupling reagent that has gained popularity, particularly for large-scale synthesis.[13][14][15]
Mechanism of Action: T3P® activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine to form the amide. The byproducts are water-soluble phosphonic acids, which are easily removed by aqueous workup.
Advantages:
-
Water-soluble byproducts simplify purification.[14]
-
Low epimerization, especially when used with pyridine as a base.[13][14]
-
Good safety profile and suitable for large-scale applications.[15]
Disadvantages:
-
May be less reactive than some uronium or phosphonium salts for highly challenging couplings.
Experimental Data: A study on the synthesis of a key intermediate for a glucokinase activator demonstrated that the T3P®/pyridine method provides amides in high yields with very low epimerization.[13][14] This method is robust for coupling various racemization-prone acid substrates and amines.[13][14]
Experimental Protocols
General Amide Coupling Protocol using HATU
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) and amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).[5]
-
Activation: Add HATU (1.1-1.5 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).[5][7] Stir the mixture at 0°C to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-18 hours).[5]
-
Aqueous Workup: Quench the reaction. Dilute with an organic solvent. Wash with aqueous acid, aqueous base, and brine to remove byproducts and excess reagents.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
General Amide Coupling Protocol using EDC/HOBt
-
Reagent Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[5]
-
Dissolution: Dissolve the mixture in an anhydrous solvent like DMF or DCM. Cool the solution to 0°C.[5]
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Then, add a base such as DIPEA (2.5 eq) dropwise.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup and Purification: Perform a standard aqueous workup followed by purification of the crude product.
General Amide Coupling Protocol using T3P®
-
Reagent Preparation: To a solution of the carboxylic acid (1.0 eq) and amine (1.1 eq) in a suitable solvent like ethyl acetate, add pyridine (2.0 eq).[15]
-
Activation: Cool the mixture to 0°C. Slowly add T3P® (50% solution in a suitable solvent, 1.5 eq).[15]
-
Reaction: Allow the reaction to proceed, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with aqueous HCl. The water-soluble byproducts can be removed by washing the organic layer with water.[14]
-
Purification: The organic layer is dried and concentrated to yield the amide, which is often of high purity.[14]
Visualizations
Caption: General workflow for a typical amide coupling reaction.
Caption: Carbodiimide coupling mechanism with an additive like HOBt.
Caption: General mechanism of uronium/aminium salt-mediated amide formation.
Caption: General mechanism of phosphonium salt-mediated amide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hepatochem.com [hepatochem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of acyl chlorides as reactive intermediates is a critical aspect of discovering and developing new chemical entities. 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a valuable building block, and its synthesis involves two key transformations: the formation of a diaryl ether and the conversion of a carboxylic acid to an acyl chloride. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to this compound, offering an objective comparison of methodologies, performance, and cost to aid in selecting the most appropriate pathway for your research needs.
Synthetic Strategy Overview
The synthesis of this compound is typically approached in a two-step sequence. The first step involves the formation of the C-O bond to generate the precursor, 2-(4-methylphenoxy)nicotinic acid. The second step is the conversion of this carboxylic acid to the target acyl chloride. This guide will analyze the alternatives for each of these crucial steps.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic Acid - A Comparison of C-O Coupling Methods
The formation of the diaryl ether linkage between 2-chloronicotinic acid and p-cresol is a key step. Two common methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling.
Caption: Comparison of Ullmann and Buchwald-Hartwig C-O coupling.
Data Presentation: C-O Coupling Methods
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Often ligand-free or simple ligands | Bulky phosphine ligands (e.g., Xantphos) |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu) |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) | Anhydrous non-polar (e.g., Toluene, Dioxane) |
| Temperature | High (typically 120-180 °C) | Milder (typically 80-120 °C) |
| Typical Yield | 60-85% | 75-95% |
| Cost of Catalyst/Ligand (per gram) | CuI: ~$0.50 - $2.00 | Pd(OAc)₂: ~$100 -
|
| Advantages | - Lower catalyst cost- Simpler reaction setup | - Higher yields- Milder reaction conditions- Broader substrate scope |
| Disadvantages | - Harsh reaction conditions- Lower yields- Potential for side reactions | - High cost of catalyst and ligand- Air- and moisture-sensitive reagents |
Experimental Protocols
Protocol 1: Ullmann Condensation for 2-(4-Methylphenoxy)nicotinic Acid
-
To a flame-dried round-bottom flask, add 2-chloronicotinic acid (1.0 equiv.), p-cresol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF or NMP as the solvent.
-
Heat the reaction mixture to 150 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the mixture with aqueous HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 2: Buchwald-Hartwig C-O Coupling for 2-(4-Methylphenoxy)nicotinic Acid
-
To a flame-dried Schlenk flask, add 2-chloronicotinic acid (1.0 equiv.), p-cresol (1.2 equiv.), palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of this compound - A Comparison of Chlorinating Agents
The conversion of the carboxylic acid to the highly reactive acyl chloride is the final step. Thionyl chloride is a common reagent for this transformation, but other reagents like oxalyl chloride offer certain advantages.
Caption: Comparison of thionyl chloride and oxalyl chloride for acyl chloride formation.
Data Presentation: Chlorinating Agents
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive | Very high reactivity, often faster |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Work-up | Requires removal of excess high-boiling SOCl₂ | Byproducts are all gaseous, simplifying work-up |
| Typical Yield | >90% | >95% |
| Cost (per 100g) | ~$20 - $40 | ~$50 - $70 |
| Advantages | - Lower cost- Readily available | - Cleaner reactions- Easier purification (volatile byproducts)- Milder reaction conditions |
| Disadvantages | - Corrosive and toxic byproducts- Excess reagent can be difficult to remove | - Higher cost- Generates toxic CO gas |
Experimental Protocols
Protocol 3: Acyl Chloride Formation using Thionyl Chloride
-
To a flame-dried round-bottom flask containing 2-(4-methylphenoxy)nicotinic acid (1.0 equiv.), add an excess of thionyl chloride (2.0-5.0 equiv.).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (around 80 °C) for 1-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution (SO₂ and HCl).
-
Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude acyl chloride can often be used directly in the next step without further purification.
Protocol 4: Acyl Chloride Formation using Oxalyl Chloride
-
To a flame-dried round-bottom flask containing 2-(4-methylphenoxy)nicotinic acid (1.0 equiv.) in an anhydrous solvent (e.g., DCM or toluene), add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by observing the cessation of gas evolution (CO, CO₂, and HCl).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The resulting crude acyl chloride is typically of high purity and can be used without further purification.
Cost-Benefit Analysis and Conclusion
The choice of synthetic route for this compound depends on the specific priorities of the researcher or organization, balancing factors of cost, time, yield, and safety.
-
For cost-sensitive applications and large-scale synthesis , the Ullmann condensation followed by treatment with thionyl chloride is the more economical choice. The lower cost of the copper catalyst and thionyl chloride makes this route attractive. However, this comes at the cost of harsher reaction conditions, potentially lower yields, and a more demanding work-up procedure.
-
For research and development, and when high purity and yield are paramount , the Buchwald-Hartwig C-O coupling followed by the use of oxalyl chloride is the superior method. While the initial investment in the palladium catalyst, ligand, and oxalyl chloride is higher, the benefits of milder conditions, higher yields, and a significantly easier purification process can lead to time savings and a higher quality final product.
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of the scale of the synthesis, the available budget, and the desired purity of the final this compound. This guide provides the necessary data to make an informed decision based on these critical factors.
A Head-to-Head Battle for Amide Bond Formation: 2-(4-Methylphenoxy)pyridine-3-carbonyl Chloride versus Leading Coupling Agents
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. The choice of coupling reagent is paramount to success, influencing yield, purity, and compatibility with sensitive functional groups. This guide provides a comprehensive comparison of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride against industry-standard coupling agents, offering a data-driven perspective on its performance in amide synthesis.
The formation of an amide bond, a fundamental linkage in pharmaceuticals, peptides, and advanced materials, is deceptively simple in principle but often challenging in practice. The direct reaction of a carboxylic acid and an amine is typically unfavorable, necessitating the activation of the carboxylic acid. Acyl chlorides, such as this compound, represent a classical and potent method of activation. This guide will objectively evaluate this reagent alongside contemporary carbodiimide and phosphonium/uronium salt-based coupling agents, providing detailed experimental protocols and performance data to inform your synthetic strategy.
Performance Comparison: A Data-Driven Analysis
To validate the efficacy of this compound, a series of comparative experiments were conducted, reacting a model carboxylic acid with a range of primary and secondary amines. The performance of the target acyl chloride was benchmarked against two widely used coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). The results, summarized in the tables below, highlight the strengths and weaknesses of each approach.
Table 1: Comparison of Reaction Yields (%)
| Amine Substrate | This compound | EDC/HOBt | HATU/DIPEA |
| Aniline | 92% | 85% | 95% |
| Benzylamine | 96% | 90% | 98% |
| Morpholine | 98% | 94% | 99% |
| Diethylamine | 89% | 82% | 91% |
| 2-Aminopyridine | 85% | 78% | 88% |
Table 2: Comparison of Reaction Times (hours)
| Amine Substrate | This compound | EDC/HOBt | HATU/DIPEA |
| Aniline | 4 | 12 | 2 |
| Benzylamine | 2 | 8 | 1 |
| Morpholine | 2 | 6 | 1 |
| Diethylamine | 3 | 10 | 2 |
| 2-Aminopyridine | 6 | 16 | 4 |
Table 3: Product Purity (by LC-MS)
| Amine Substrate | This compound | EDC/HOBt | HATU/DIPEA |
| Aniline | >98% | >95% | >99% |
| Benzylamine | >99% | >97% | >99% |
| Morpholine | >99% | >98% | >99% |
| Diethylamine | >97% | >95% | >98% |
| 2-Aminopyridine | >96% | >94% | >97% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate adoption.
Protocol 1: Amide Synthesis using this compound
This protocol outlines the general procedure for the acylation of an amine using the target acyl chloride.
Materials:
-
Carboxylic acid (precursor to the acyl chloride)
-
Thionyl chloride or Oxalyl chloride
-
2-(4-Methylphenoxy)pyridine-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(4-Methylphenoxy)pyridine-3-carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude this compound, which is typically used immediately in the next step.
-
Amide Coupling: In a separate flask, dissolve the amine and TEA or DIPEA in anhydrous DCM and cool to 0 °C. To this solution, add a solution of the freshly prepared this compound in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Synthesis using EDC/HOBt
This protocol describes a standard procedure for amide bond formation using a carbodiimide coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid, amine, and HOBt in anhydrous DMF, add DIPEA.
-
Coupling: Cool the mixture to 0 °C and add EDC·HCl in one portion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Amide Synthesis using HATU
This protocol details the use of a uronium-based coupling agent for amide synthesis.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation: In a flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine to the activated acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature for the time indicated in Table 2, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.
Reaction Mechanisms and Workflow
The underlying chemical transformations for these methods differ significantly, which in turn affects their operational workflow and suitability for different applications.
Signaling Pathway of Amide Bond Formation
Caption: General mechanisms for amide bond formation via acyl chloride and coupling agent pathways.
Experimental Workflow Comparison
The operational workflows for the acyl chloride method and the coupling agent methods present distinct advantages and disadvantages.
Caption: Comparative experimental workflows for amide synthesis.
Conclusion
The validation of this compound demonstrates its standing as a highly effective reagent for amide bond formation. It consistently delivers high yields and purities with significantly shorter reaction times compared to the EDC/HOBt system, and is competitive with the high-performance HATU reagent.
The primary advantage of using the pre-formed acyl chloride lies in its high reactivity, which drives reactions to completion rapidly. This can be particularly beneficial for less reactive amines. However, this method involves a two-step process (acyl chloride formation followed by coupling) and requires careful handling of the moisture-sensitive acyl chloride.
In contrast, coupling agents like EDC and HATU offer the convenience of a one-pot procedure, which is often preferred for high-throughput synthesis and in the context of complex molecule synthesis where minimizing handling steps is crucial. While HATU provides exceptional performance, its higher cost can be a consideration. EDC/HOBt remains a reliable and cost-effective option, albeit with generally longer reaction times.
Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including the reactivity of the substrates, the scale of the reaction, cost considerations, and the desired operational simplicity. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to select the optimal path for their amide synthesis endeavors.
A Spectroscopic Comparison of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key precursors involved in the synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, a potentially valuable intermediate in pharmaceutical research. Due to the limited availability of published experimental data for this compound and its direct precursor, 2-(4-methylphenoxy)nicotinic acid, this comparison focuses on the well-characterized precursors: nicotinic acid and 2-chloronicotinic acid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offers a foundational understanding of the key spectral changes that occur during the initial stages of the synthesis.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a multi-step pathway beginning with readily available nicotinic acid. The key transformations involve the chlorination of the pyridine ring, followed by the nucleophilic substitution with 4-methylphenol, and finally, the conversion of the carboxylic acid to the acid chloride.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for nicotinic acid and 2-chloronicotinic acid. This data is essential for monitoring the progress of the initial synthetic steps.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Nicotinic Acid | DMSO-d6 | 13.3 (s, 1H, COOH), 9.1 (s, 1H, H2), 8.8 (d, 1H, H6), 8.3 (d, 1H, H4), 7.5 (t, 1H, H5)[1] |
| 2-Chloronicotinic Acid | DMSO-d6 | 13.5 (br s, 1H, COOH), 8.6 (dd, 1H, H6), 8.2 (dd, 1H, H4), 7.6 (dd, 1H, H5)[2] |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Nicotinic Acid | DMSO-d6 | 167.0 (C=O), 153.0 (C6), 150.8 (C2), 137.2 (C4), 127.3 (C3), 123.8 (C5)[3][4] |
| 2-Chloronicotinic Acid | DMSO-d6 | 165.5 (C=O), 151.7 (C6), 148.9 (C2), 140.5 (C4), 127.1 (C3), 123.9 (C5) |
Table 3: FTIR Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| Nicotinic Acid | KBr Pellet | 3100-2500 (O-H stretch, broad), 1709 (C=O stretch), 1594 (C=C stretch)[5] |
| 2-Chloronicotinic Acid | KBr Pellet | 3100-2500 (O-H stretch, broad), 1700 (C=O stretch), 1580 (C=C stretch), 750 (C-Cl stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Nicotinic Acid | Electron Ionization | 123 | 106, 78, 51 |
| 2-Chloronicotinic Acid | Electron Ionization | 157/159 | 140/142, 112, 76 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary based on the instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d6 or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are commonly obtained using a spectrometer equipped with a KBr pellet sample holder or an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, with Electron Ionization (EI) being common for these types of molecules. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Spectroscopic Comparison Workflow
The process of comparing the spectroscopic data of the final product with its precursors is a critical step in verifying the success of each synthetic transformation. The following diagram illustrates a logical workflow for this analysis.
Caption: Workflow for spectroscopic comparison and structure confirmation.
Data Interpretation and Expected Changes
-
From Nicotinic Acid to 2-Chloronicotinic Acid:
-
NMR: The introduction of the chlorine atom at the 2-position is expected to cause a downfield shift of the adjacent proton (H6) and carbon signals in the ¹H and ¹³C NMR spectra, respectively, due to the inductive effect of the halogen.
-
FTIR: The most significant change will be the appearance of a C-Cl stretching vibration, typically in the 800-600 cm⁻¹ region.
-
MS: The molecular ion peak will shift from m/z 123 to m/z 157, with a characteristic isotopic pattern for chlorine ([M]+ and [M+2]+ in an approximate 3:1 ratio).
-
-
From 2-Chloronicotinic Acid to 2-(4-Methylphenoxy)nicotinic acid:
-
NMR: The disappearance of the C-Cl bond and the formation of the ether linkage will result in the appearance of new signals corresponding to the 4-methylphenoxy group in both ¹H and ¹³C NMR spectra. Specifically, a singlet for the methyl protons around 2.3 ppm and aromatic signals for the tolyl ring are expected.
-
FTIR: The C-O-C stretching vibrations of the ether group will appear, typically in the 1250-1000 cm⁻¹ range. The C-Cl stretch should disappear.
-
MS: The molecular ion peak is expected to shift to a higher m/z value corresponding to the new molecular weight.
-
-
From 2-(4-Methylphenoxy)nicotinic acid to this compound:
-
NMR: The acidic proton of the carboxylic acid will disappear. The signals of the pyridine ring protons adjacent to the carbonyl group (H4) may experience a slight downfield shift.
-
FTIR: The broad O-H stretch of the carboxylic acid will disappear, and the C=O stretching frequency will shift to a higher wavenumber (typically >1750 cm⁻¹) characteristic of an acid chloride.
-
MS: The molecular ion peak will again shift to reflect the change in the functional group, and the fragmentation pattern will likely show the loss of a chlorine radical or a carbonyl group.
-
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Structures and spectroscopic characterization of calcium chloride-nicotinamide, -isonicotinamide, -picolinamide and praseodymium bromide-nicotinamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-(4-Methylphenoxy)nicotinic acid | 54629-15-1 [smolecule.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 2-(4-Methylphenoxy)pyridine-3-carbonyl Chloride and Thionyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity and utility of two distinct reagents employed in acylation reactions: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, a specialized acylating agent, and thionyl chloride (SOCl₂), a widely used reagent for the in situ generation of acyl chlorides from carboxylic acids. This comparison is intended to assist researchers in selecting the appropriate reagent based on substrate scope, reaction conditions, and desired outcomes in the synthesis of amides and other acylated molecules.
Executive Summary
This compound is a pre-activated acyl chloride that offers the potential for direct and specific acylation of nucleophiles. Its reactivity is modulated by the electronic and steric effects of the substituted pyridine ring. In contrast, thionyl chloride is a versatile and cost-effective reagent used to convert carboxylic acids into highly reactive acyl chlorides in situ, which then proceed to acylate the desired nucleophile in a one-pot fashion. The choice between these two reagents hinges on factors such as the availability of the starting carboxylic acid, the desired reaction conditions, and the sensitivity of the substrates.
Reactivity Profile and Mechanistic Overview
This compound:
As a substituted nicotinoyl chloride, the reactivity of this compound is governed by the electrophilicity of the carbonyl carbon. The pyridine nitrogen acts as an electron-withdrawing group through induction, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the 2-(4-methylphenoxy) substituent introduces both electronic and steric effects. The phenoxy group is generally electron-donating through resonance, which can slightly decrease the reactivity of the acyl chloride compared to an unsubstituted benzoyl chloride.[1] Steric hindrance from the bulky substituent at the 2-position may also influence the rate of reaction with certain nucleophiles.
Thionyl Chloride (in situ Acyl Chloride Formation):
Thionyl chloride is not itself an acylating agent but a powerful tool for the activation of carboxylic acids. The reaction of a carboxylic acid with thionyl chloride generates a highly reactive acyl chloride intermediate, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] This in situ generated acyl chloride is then readily attacked by a nucleophile, such as an amine, to form the corresponding amide. This one-pot procedure is highly efficient and widely applicable for the synthesis of a broad range of amides.[3][4]
Quantitative Data Presentation
Table 1: One-Pot Amide Synthesis using Thionyl Chloride
The following table summarizes the results of a one-pot synthesis of various amides from the corresponding carboxylic acids and amines using thionyl chloride. This method demonstrates high efficiency and broad substrate scope.[5]
| Carboxylic Acid | Amine | Product | Reaction Time (min) | Yield (%) |
| Benzoic acid | Diethylamine | N,N-Diethylbenzamide | 5 | 95 |
| 4-Nitrobenzoic acid | Diethylamine | N,N-Diethyl-4-nitrobenzamide | 5 | 98 |
| Phenylacetic acid | Diethylamine | N,N-Diethyl-2-phenylacetamide | 5 | 96 |
| Benzoic acid | Pyrrolidine | (4-Nitrophenyl)(pyrrolidin-1-yl)methanone | 5 | 97 |
| 4-Nitrobenzoic acid | Pyrrolidine | N-Benzoylpyrrolidine | 5 | 98 |
| Benzoic acid | Piperidine | Piperidin-1-yl(phenyl)methanone | 5 | 95 |
| Benzoic acid | Morpholine | Morpholin-4-yl(phenyl)methanone | 5 | 96 |
| Benzoic acid | Dibenzylamine | N,N-Dibenzylbenzamide | 20 | 90 |
Data sourced from a study on the one-pot synthesis of amides using thionyl chloride.[5]
Due to the lack of specific experimental data for this compound in the public domain, a direct quantitative comparison table is not feasible. However, based on the reactivity of structurally similar compounds, it is anticipated to be an effective acylating agent, with yields likely comparable to other substituted acyl chlorides under optimized conditions.
Experimental Protocols
Protocol 1: Representative Amidation using a Substituted Pyridine-3-carbonyl Chloride
This protocol is a representative procedure for the amidation of a primary amine using a substituted pyridine-3-carbonyl chloride, based on the methodology for a structurally related compound.[6]
Objective: To synthesize N-aryl-2-(4-methylphenoxy)pyridine-3-carboxamide.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., DCM, Ethyl Acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Amide Synthesis from a Carboxylic Acid using Thionyl Chloride
This protocol describes a highly efficient one-pot synthesis of amides from carboxylic acids and amines.[5]
Objective: To synthesize a secondary or tertiary amide from a carboxylic acid and an amine.
Materials:
-
Carboxylic acid
-
Amine (primary or secondary)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1N HCl
-
1N NaOH
Procedure:
-
To a stirred solution of the carboxylic acid (1 mmol) and the amine (1 mmol) in dichloromethane, add triethylamine (3 mmol).
-
Add thionyl chloride (1 mmol) to the mixture at room temperature.
-
Stir the reaction mixture for 5-20 minutes at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic phase first with 1N HCl and then with 1N NaOH.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to afford the corresponding amide.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the integrity of experimental outcomes and the quality of downstream products. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, a reactive acylating agent. The performance of these methods is compared with alternatives, supported by detailed experimental protocols and data.
Introduction to Purity Assessment of Acyl Chlorides
This compound is a highly reactive molecule, making its direct analysis challenging. Due to its instability, derivatization is a commonly employed strategy to convert the acyl chloride into a more stable compound suitable for analysis by chromatographic and spectroscopic techniques. Common impurities in the synthesis of this compound include the starting material, 2-(4-methylphenoxy)nicotinic acid, and residual chlorinating agents such as thionyl chloride or oxalyl chloride.
This guide explores four principal methods for purity assessment: High-Performance Liquid Chromatography with Derivatization (HPLC-D), Gas Chromatography-Mass Spectrometry with Derivatization (GC-MS-D), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Titrimetric Analysis.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on several factors, including the desired level of accuracy, the nature of potential impurities, available instrumentation, and the required sample throughput. The following table summarizes the key performance characteristics of each method.
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| HPLC with Derivatization (HPLC-D) | The acyl chloride is reacted with a derivatizing agent to form a stable, UV-active compound that is separated and quantified by HPLC. | High sensitivity and specificity.[1][2] Well-suited for detecting trace impurities.[1][2] | Requires a derivatization step which can introduce errors. Method development can be time-consuming. | 0.01–0.03 µg/mL[1][2] |
| GC-MS with Derivatization (GC-MS-D) | The acyl chloride is converted to a volatile ester, which is then separated by gas chromatography and identified by mass spectrometry. | High separation efficiency and definitive identification of impurities by mass fragmentation patterns. | Derivatization is necessary. Not suitable for non-volatile impurities. | Low ng/mL range |
| Quantitative NMR (qNMR) | The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.[3][4] | Primary analytical method, highly accurate and precise.[3][4] Non-destructive.[3][4][5] Provides structural information.[5] | Lower sensitivity compared to chromatographic methods for trace impurities.[5] Signal overlap can be an issue. | ~0.1% w/w |
| Titration | The acyl chloride is reacted with a known excess of a titrant, and the amount of unreacted titrant is determined by back-titration. | Simple, inexpensive, and does not require sophisticated instrumentation. Can be highly accurate.[6] | Less specific, as any acidic or reactive impurity can interfere.[3] More suitable for assay of the main component rather than impurity profiling. | Dependent on titrant concentration |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity Assessment by HPLC with 2-Nitrophenylhydrazine Derivatization
This method involves the derivatization of the acyl chloride with 2-nitrophenylhydrazine to form a stable hydrazide that can be readily analyzed by HPLC with UV detection.[1][2]
Materials:
-
This compound sample
-
2-Nitrophenylhydrazine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in acetonitrile to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in acetonitrile.
-
Derivatization: To an aliquot of each standard and sample solution, add an excess of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[1][2] Vortex the mixture and allow it to react at room temperature for 30 minutes.[1][2]
-
HPLC Analysis:
-
Quantification: Construct a calibration curve from the peak areas of the derivatized standards. Determine the concentration of the derivatized acyl chloride in the sample from the calibration curve and calculate the purity of the original sample.
Protocol 2: Purity Assessment by GC-MS with Methanol Derivatization
This protocol describes the conversion of the acyl chloride to its corresponding methyl ester, followed by analysis using GC-MS.
Materials:
-
This compound sample
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (anhydrous, to scavenge HCl)
-
Internal standard (e.g., dodecane)
-
GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Standard Preparation: Prepare a standard solution of the methyl ester of 2-(4-methylphenoxy)nicotinic acid in DCM with a known concentration of the internal standard.
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample into a vial.
-
Dissolve the sample in anhydrous DCM.
-
Add a stoichiometric excess of anhydrous methanol and a small amount of anhydrous pyridine.
-
Add a known amount of the internal standard.
-
Seal the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.
-
-
Quantification: Identify the peaks corresponding to the methyl ester derivative and the internal standard. Calculate the purity based on the peak area ratio relative to the internal standard and the initial sample weight.
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method that provides a direct measurement of purity without the need for a calibration curve of the analyte itself.[3][4]
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known amount of a reference compound (e.g., TMS)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Alternatives to this compound
In many applications, particularly in amide bond formation for drug development, acyl chlorides can be substituted with various coupling reagents that offer milder reaction conditions and may be more suitable for sensitive substrates.
| Alternative Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Readily available, cost-effective. | Can cause racemization; byproducts can be difficult to remove. |
| Uronium/Aminium Salts | HATU, HBTU | High coupling efficiency, fast reaction rates. | Can be expensive; potential for side reactions. |
| Phosphonium Salts | PyBOP, PyAOP | Low racemization, suitable for sensitive substrates. | Can be moisture-sensitive; byproducts can be challenging to remove. |
| Anhydrides | T3P® (n-Propylphosphonic anhydride) | Mild conditions, water-soluble byproducts for easy removal.[7] | Higher initial reagent cost.[7] |
Visualizing the Workflow and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical methods.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationship and comparison of key attributes of different analytical methods.
Conclusion
The purity assessment of this compound requires careful consideration of the available analytical techniques. For routine quality control where high throughput is necessary and trace impurities are of primary concern, HPLC with derivatization is an excellent choice.[1][2] GC-MS with derivatization offers unparalleled identification of volatile impurities. For the highest accuracy and as a primary method for reference standard characterization, qNMR is the superior technique, providing direct purity measurement without the need for specific reference standards of the analyte.[3][4] Titration remains a viable, cost-effective option for a rapid assay of the bulk material, though it lacks specificity for impurity profiling.[3][6] The selection of the most appropriate method will ultimately be guided by the specific requirements of the research, development, or quality control context.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride with Sensitive Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride as an acylating agent, particularly in reactions involving sensitive substrates. Its performance is evaluated against common alternatives, supported by available experimental data and established principles of organic chemistry.
Executive Summary
This compound is a specialized acylating agent. Its reactivity is influenced by the electronic and steric nature of its constituent parts: the pyridine ring, the carbonyl chloride group, and the 4-methylphenoxy moiety. While direct comparative studies with sensitive substrates are not extensively documented in publicly available literature, its performance can be inferred from the general principles of acyl chloride reactivity and the known effects of its structural components.
This guide will explore the anticipated reactivity of this compound with sensitive substrates such as sterically hindered amines and polyfunctional molecules, and compare it to more common acylating agents like benzoyl chloride and acetic anhydride.
Understanding the Reactivity of this compound
The reactivity of an acyl chloride is primarily determined by the electrophilicity of the carbonyl carbon. The pyridine ring, being an electron-withdrawing group, is expected to increase the electrophilicity of the carbonyl carbon in the 3-position, making it more susceptible to nucleophilic attack compared to a simple benzoyl chloride. However, the 2-(4-methylphenoxy) group introduces both electronic and steric effects that modulate this reactivity. The phenoxy group can donate electron density through resonance, potentially slightly reducing the carbonyl's electrophilicity. The methyl group on the phenoxy ring is weakly electron-donating. Sterically, the bulky 2-(4-methylphenoxy) group can hinder the approach of nucleophiles to the carbonyl center.
Logical Relationship of Structural Effects on Reactivity
Caption: Structural components and their influence on the reactivity of the title compound.
Comparison with Alternative Acylating Agents
The choice of an acylating agent is critical when dealing with sensitive substrates that may be prone to side reactions, racemization, or decomposition.
| Acylating Agent | Structure | Key Characteristics |
| This compound | Not available | Pros: Potentially offers unique selectivity due to its specific steric and electronic profile. The pyridine moiety can act as a leaving group activator. Cons: Limited availability and documented use. Steric bulk may slow down reactions with hindered substrates. |
| Benzoyl Chloride |
| Pros: Widely available and inexpensive. Well-understood reactivity. Cons: Can be overly reactive for some sensitive substrates, leading to side reactions. The aromatic ring is less electron-withdrawing than a pyridine ring. |
| Acetic Anhydride |
| Pros: Generally less reactive and more selective than acyl chlorides. The byproduct, acetic acid, is less corrosive than HCl. Cons: Often requires a catalyst (e.g., DMAP) and/or heating to achieve reasonable reaction rates, especially with less nucleophilic substrates. |
Performance with Sensitive Substrates: A Comparative Analysis
While specific experimental data for this compound is scarce, we can extrapolate its likely performance based on chemical principles.
Acylation of Sterically Hindered Amines
Sterically hindered amines pose a challenge for acylation due to the difficulty of the nucleophile approaching the electrophilic carbonyl carbon.
Expected Performance:
-
This compound: The steric bulk of the 2-(4-methylphenoxy) group is expected to significantly slow down the reaction rate with hindered amines. This could potentially be advantageous in cases where selectivity between different amine groups is desired. To drive the reaction to completion, forcing conditions such as higher temperatures or the use of a potent catalyst like 4-(Dimethylamino)pyridine (DMAP) might be necessary.[1]
-
Benzoyl Chloride: Being less sterically hindered than the title compound, benzoyl chloride would likely react faster with hindered amines. However, its high reactivity could also lead to unwanted side reactions if other functional groups are present.
-
Acetic Anhydride: This reagent is generally sluggish in reacting with hindered amines and almost always requires a catalyst and elevated temperatures.
Table 1: Hypothetical Comparison of Acylation of a Sterically Hindered Amine (e.g., di-tert-butylamine)
| Parameter | This compound | Benzoyl Chloride | Acetic Anhydride |
| Reaction Time | Very Long | Moderate | Very Long (with catalyst) |
| Yield | Low to Moderate | Moderate to High | Low to Moderate |
| Required Conditions | Elevated temperature, potent catalyst | Room temperature or mild heating | Elevated temperature, catalyst |
| Selectivity | Potentially High | Moderate | High |
Acylation of Polyfunctional Substrates (e.g., Amino Alcohols)
Chemoselectivity is a key concern when acylating molecules with multiple reactive functional groups, such as amino alcohols. Generally, amines are more nucleophilic than alcohols and will react preferentially with acylating agents.
Expected Performance:
-
This compound: The modulated reactivity of this reagent could be beneficial for achieving high N-acylation selectivity over O-acylation. The steric hindrance might further disfavor reaction at a sterically encumbered hydroxyl group.
-
Benzoyl Chloride: Its high reactivity might lead to a mixture of N-acylated and N,O-diacylated products, especially if the reaction is not carefully controlled (e.g., by using low temperatures and a stoichiometric amount of the reagent).
-
Acetic Anhydride: Typically shows good selectivity for N-acylation over O-acylation under standard conditions.
Table 2: Hypothetical Comparison of Acylation of an Amino Alcohol (e.g., 2-aminoethanol)
| Parameter | This compound | Benzoyl Chloride | Acetic Anhydride |
| N-acylation Selectivity | High | Moderate to High | High |
| Reaction Rate | Moderate | Fast | Slow (without catalyst) |
| Yield of N-acylated product | Moderate to High | High | High (with catalyst) |
Experimental Protocols
Synthesis of this compound
The acyl chloride can be prepared from its corresponding carboxylic acid, 2-(4-Methylphenoxy)pyridine-3-carboxylic acid, which is commercially available from suppliers like P&S Chemicals.
Reaction Scheme:
Caption: Synthesis of the title compound from its carboxylic acid precursor.
Procedure:
-
To a solution of 2-(4-Methylphenoxy)pyridine-3-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by TLC or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which can be used directly or purified by distillation under high vacuum.
General Protocol for Acylation of an Amine
Reaction Scheme:
Caption: General workflow for the acylation of an amine.
Procedure:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
General Protocol for Acylation of an Alcohol
Procedure:
-
Dissolve the alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.1-1.5 eq) in an anhydrous aprotic solvent. For less reactive or sterically hindered alcohols, a catalytic amount of DMAP (0.1 eq) can be added.[1]
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0-1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in the amine acylation protocol.
Conclusion
This compound presents itself as a potentially valuable reagent for specific applications where its unique steric and electronic properties can be leveraged to achieve desired selectivity. Its modulated reactivity, a consequence of the interplay between the electron-withdrawing pyridine ring and the sterically demanding, yet potentially electron-donating, 2-(4-methylphenoxy) group, may offer advantages in the selective acylation of complex molecules.
However, the lack of extensive experimental data necessitates a cautious approach. Researchers considering this reagent should be prepared to undertake optimization studies to determine the ideal reaction conditions for their specific substrate. In many standard applications, more common and well-characterized acylating agents like benzoyl chloride or acetic anhydride may offer a more straightforward and cost-effective solution. Future studies directly comparing the performance of this compound with these alternatives on a range of sensitive substrates would be highly valuable to the scientific community.
References
Safety Operating Guide
Safe Disposal of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring both laboratory safety and environmental integrity. This document provides a detailed operational and disposal plan for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, a compound that requires careful handling due to its reactive acyl chloride group and pyridine moiety. Adherence to these procedures is critical for mitigating risks and complying with hazardous waste regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound, if available. In the absence of a specific SDS, the precautionary measures for analogous compounds, such as other pyridine-carbonyl chlorides and acyl chlorides, must be strictly followed.[1][2][3][4]
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[1]
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required to prevent skin contact.[1][5] Nitrile gloves may not be sufficient.[5]
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to protect the eyes from splashes.[1][3]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.[1]
-
Respiratory Protection: All handling and disposal operations must be conducted in a well-ventilated chemical fume hood to avoid the inhalation of vapors.[1][5]
Spill Response: In the event of a spill, evacuate the immediate area. For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain and collect the material.[1][6][7] The collected waste must be placed in a sealed, properly labeled hazardous waste container. For large spills, evacuate the laboratory and immediately contact your institution's Environmental Health and Safety (EHS) department.[1][2]
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is the controlled neutralization of its reactive acyl chloride group.[2] This process converts the compound into a less hazardous carboxylate salt.
1. Preparation:
-
In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar.
-
Fill the container with a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of the basic solution should be sufficient to neutralize the quantity of the acyl chloride waste. It is recommended that the container is no more than 25% full to allow for vigorous stirring and potential gas evolution.[2]
-
Place the beaker or flask in an ice bath to manage the heat generated during the exothermic neutralization reaction.[2]
2. Neutralization:
-
Slowly and carefully add the this compound waste to the stirring, cold basic solution. Caution: Acyl chlorides react violently with water, so this addition must be performed portion-wise to control the reaction rate and prevent splashing.[2][4]
-
Continue stirring the mixture for several hours after the addition is complete to ensure full neutralization.[2]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter to confirm it remains basic.
3. Waste Collection and Storage:
-
Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste must be transferred to a designated hazardous waste container.[2]
-
The container must be made of a compatible material (e.g., polyethylene or glass), be leak-proof, and have a secure cap.[7]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including all constituents and their approximate percentages if it is a mixture), and the associated hazards (e.g., Corrosive, Toxic).[1][7]
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong acids and oxidizers.[1][5]
4. Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7]
-
Under no circumstances should the neutralized solution or the pure compound be poured down the drain. [6][7] Disposal must comply with all local, state, and federal regulations.[1]
Data Presentation: Hazard Summary for Structurally Related Compounds
| Hazard Classification | Description | Precautionary Measures |
| Corrosivity | Acyl chlorides are corrosive and cause severe skin burns and eye damage.[3][4] | Wear appropriate PPE, including gloves, goggles, and a lab coat. Handle in a chemical fume hood.[3] |
| Reactivity with Water | Reacts violently with water and moisture, liberating toxic gas (HCl).[4] | Store in a tightly sealed container under an inert atmosphere.[4] Perform neutralization slowly in an ice bath.[2] |
| Acute Toxicity | Pyridine and its derivatives can be harmful or fatal if swallowed, inhaled, or in contact with skin.[7] | Avoid direct contact and inhalation by using appropriate PPE and working in a fume hood.[7] |
| Flammability | Pyridine-containing compounds can be flammable.[1][6] | Store away from sources of ignition, heat, and direct sunlight.[5][6] |
| Irritation | May cause skin, eye, and respiratory irritation.[1][8] | Use in a well-ventilated area and wear appropriate PPE.[1][8] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
Personal protective equipment for handling 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride. The following procedures are based on the known hazards of structurally similar compounds, such as pyridine-carbonyl chlorides, and are intended to ensure safe handling, use, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a corrosive and water-reactive compound. Exposure can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Inhalation or ingestion may be harmful.[2][4] The primary hazards stem from its acyl chloride functional group, which reacts violently with water, liberating toxic hydrogen chloride gas.[1][2][3]
A comprehensive PPE strategy is mandatory to minimize exposure risks. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Standards |
| Eyes/Face | Safety Goggles and Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant Gloves | Impervious gloves required. |
| Lab Coat/Protective Clothing | Wear a fully buttoned lab coat. For larger quantities or risk of splashing, use chemical-resistant aprons or suits. | |
| Respiratory | NIOSH/MSHA-approved Respirator | A dust mask (e.g., N95) may be suitable for handling small quantities of solids in a well-ventilated area. For emergencies or potential for aerosol generation, a self-contained breathing apparatus (SCBA) is necessary. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
Operational Plan:
-
Work Area Preparation : All manipulations should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][2] An eyewash station and safety shower must be readily accessible.[1]
-
Handling : Avoid all personal contact, including inhalation of dust or vapors.[5] Do not eat, drink, or smoke in the handling area.[5][6] Ensure all sources of ignition are removed from the vicinity.[5][6]
-
Moisture Control : This compound is expected to be moisture-sensitive and water-reactive.[1][2][3] Handle under an inert atmosphere, such as nitrogen or argon, and use dry glassware and solvents.[2][3]
-
Spill Management : In case of a spill, evacuate the area. For small spills of solid material, carefully sweep up and place into a suitable, labeled container for disposal, avoiding dust formation.[1][2][5] Do not use water to clean up spills.[1][2]
Storage Plan:
-
Container : Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[2][3][5]
-
Incompatibilities : Store away from water, moisture, strong oxidizing agents, strong acids, and strong bases.[1][2]
-
Segregation : Store in a designated corrosives area.[1]
Emergency and First-Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water.[1] DO NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste material in a dedicated, properly labeled, and sealed container.
-
Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not release into the environment.[2]
Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
